molecular formula C25H29N3O3 B15571909 MRE-269-d7

MRE-269-d7

Cat. No.: B15571909
M. Wt: 426.6 g/mol
InChI Key: OJQMKCBWYCWFPU-HXAWLNHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRE-269-d7 is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

426.6 g/mol

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid

InChI

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D

InChI Key

OJQMKCBWYCWFPU-HXAWLNHQSA-N

Origin of Product

United States

Foundational & Exploratory

MRE-269: A Selective Prostacyclin (IP) Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag (B1681723), is a potent and highly selective non-prostanoid agonist of the prostacyclin receptor.[1][2] Its high selectivity for the IP receptor over other prostanoid receptors minimizes off-target effects, offering a promising therapeutic approach for conditions such as pulmonary arterial hypertension (PAH).[3][4] This technical guide provides an in-depth overview of MRE-269, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction

Prostacyclin (PGI2) is a critical endogenous mediator of vascular homeostasis, primarily acting through the G-protein coupled IP receptor.[5] Activation of the IP receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[5][6] MRE-269 mimics the action of prostacyclin with high fidelity and prolonged duration of action.[3] As the active moiety of the prodrug selexipag, MRE-269 is central to the therapeutic efficacy observed in clinical settings for PAH.[7]

Pharmacological Profile of MRE-269

MRE-269 exhibits a distinguished pharmacological profile characterized by high affinity and selectivity for the human IP receptor. This selectivity is a key advantage over traditional prostacyclin analogs, which often interact with other prostanoid receptors, leading to undesirable side effects.

Binding Affinity and Selectivity

Quantitative analysis of MRE-269's interaction with various prostanoid receptors demonstrates its specificity for the IP receptor. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MRE-269 for a range of human prostanoid receptors.

ReceptorParameterValueReference
Human IP Receptor Ki 20 nM [8][9]
Human DP1 ReceptorIC502.6 µM[9]
Human EP1 ReceptorIC50>10 µM[9]
Human EP2 ReceptorIC505.8 µM[9]
Human EP3 ReceptorIC50>10 µM[9]
Human EP4 ReceptorIC504.9 µM[9]
Human FP ReceptorIC50>10 µM[9]
Human TP ReceptorIC50>10 µM[9]
Functional Activity

MRE-269 is a potent agonist at the IP receptor, effectively stimulating downstream signaling pathways. Its functional activity is typically assessed by measuring the accumulation of intracellular cAMP in target cells, such as human pulmonary artery smooth muscle cells (hPASMCs).

AssayCell TypeParameterValueReference
cAMP Accumulation hPASMCs EC50 32 nM [8]
Cellular RelaxationPASMCsEC504.3 nM[10]
Inhibition of Cell ProliferationPASMCsIC504.0 nM[10]
Inhibition of Extracellular Matrix SynthesisPASMCsIC508.3 nM[10]
Inhibition of Platelet Aggregation (ADP-induced)Human Platelet-Rich PlasmaIC500.21 µM[9]
Inhibition of Platelet Aggregation (ADP-induced)Rat Platelet-Rich PlasmaIC5010 µM[9]

Signaling Pathways

The therapeutic effects of MRE-269 are mediated through the activation of the prostacyclin IP receptor signaling cascade.

Canonical IP Receptor Signaling

Upon binding of MRE-269, the IP receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of its associated heterotrimeric G-protein.[6] This initiates a signaling cascade that is central to the vasodilatory and antiproliferative effects of MRE-269.

IP_Receptor_Signaling MRE269 MRE-269 IPR IP Receptor MRE269->IPR binds Gs Gs Protein IPR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA->MLCK_inactive phosphorylates Relaxation Vasodilation & Antiproliferation MLCK_inactive->Relaxation leads to MLCK_active Myosin Light Chain Kinase (Active) MLCK_active->MLCK_inactive

Canonical IP Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize MRE-269.

In Vitro Assays

This assay determines the binding affinity (Ki) of MRE-269 for the IP receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand (e.g., [3H]-iloprost).

  • MRE-269 (unlabeled competitor).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Non-specific binding control (e.g., 10 µM iloprost).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of MRE-269, a fixed concentration of the radiolabeled ligand (at or below its Kd), and the cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50. The Ki value is then determined using the Cheng-Prusoff equation.[1][5]

This functional assay measures the ability of MRE-269 to stimulate intracellular cAMP production.

Materials:

  • Human pulmonary artery smooth muscle cells (hPASMCs).

  • Cell culture medium.

  • MRE-269.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture hPASMCs to an appropriate confluency in 96-well plates.

  • Starvation: Prior to the assay, starve the cells in a serum-free medium for a few hours.

  • Stimulation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period, then add varying concentrations of MRE-269. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the MRE-269 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[11][12]

This assay evaluates the antiproliferative effects of MRE-269 on vascular smooth muscle cells.[7]

Materials:

  • Human pulmonary artery smooth muscle cells (hPASMCs).

  • Cell culture medium.

  • Platelet-derived growth factor (PDGF).

  • MRE-269.

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution or a cell viability reagent (e.g., CCK-8).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed hPASMCs in 96-well plates at a density of approximately 5 x 10^3 cells/well and allow them to adhere overnight.

  • Quiescence: Synchronize the cells in the G0/G1 phase by incubating them in a serum-free or low-serum medium for 24-48 hours.

  • Treatment: Treat the quiescent cells with PDGF (e.g., 10 ng/mL) in the presence or absence of varying concentrations of MRE-269 for 48 hours.

  • Proliferation Measurement (BrdU Incorporation):

    • Add BrdU labeling solution to the cells and incubate for an additional 12-24 hours.

    • Remove the culture medium, fix the cells, and denature the DNA.

    • Add an anti-BrdU antibody conjugated to a detection enzyme and subsequently a substrate to generate a colorimetric or fluorescent signal.

    • Measure the signal using a microplate reader.

  • Data Analysis: Normalize the proliferation in MRE-269-treated wells to the PDGF-stimulated control wells and plot the percentage of inhibition against the MRE-269 concentration to determine the IC50.[13][14]

In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

This animal model is widely used to assess the efficacy of potential PAH therapies.[8][15]

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Monocrotaline (MCT).

  • Vehicle for MCT (e.g., saline, adjusted to neutral pH).

  • MRE-269 or its prodrug, selexipag.

  • Equipment for subcutaneous injection, hemodynamic monitoring (e.g., right heart catheterization), and tissue collection.

Procedure:

  • PAH Induction: Administer a single subcutaneous injection of MCT (e.g., 60 mg/kg) to the rats.

  • Disease Development: Allow the disease to develop over a period of approximately 3-4 weeks. During this time, the rats will develop pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.

  • Treatment: After the establishment of PAH, administer MRE-269 or selexipag (e.g., daily oral gavage) for a specified duration (e.g., 2-4 weeks).

  • Monitoring and Assessment:

    • Hemodynamics: At the end of the treatment period, measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Euthanize the animals, dissect the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.

    • Histology: Perfuse and fix the lungs for histological analysis to assess the degree of pulmonary vascular remodeling.

  • Data Analysis: Compare the hemodynamic parameters, Fulton index, and histological findings between the MRE-269-treated group, a vehicle-treated PAH group, and a healthy control group.[16][17]

in_vitro_workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_antiproliferative Antiproliferative Effects Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Binding_Assay->Ki_Value cAMP_Assay cAMP Accumulation Assay EC50_Value Determine EC50 cAMP_Assay->EC50_Value Proliferation_Assay PDGF-Induced Proliferation Assay IC50_Value Determine IC50 Proliferation_Assay->IC50_Value

In Vitro Characterization Workflow for MRE-269

in_vivo_workflow Start Induce PAH in Rats (Monocrotaline Injection) Develop Allow Disease Development (3-4 weeks) Start->Develop Treat Administer MRE-269/Selexipag Develop->Treat Assess Assess Therapeutic Efficacy Treat->Assess Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Assess->Hemodynamics RVH Right Ventricular Hypertrophy (Fulton Index) Assess->RVH Histology Lung Histology Assess->Histology End Data Analysis and Conclusion Hemodynamics->End RVH->End Histology->End

In Vivo Efficacy Testing Workflow for MRE-269

Conclusion

MRE-269 is a highly selective and potent IP receptor agonist with a well-defined mechanism of action. Its pharmacological profile makes it a valuable tool for research into prostacyclin signaling and a clinically important therapeutic agent for the treatment of pulmonary arterial hypertension. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of MRE-269 and other novel IP receptor agonists.

References

The In Vitro Conversion of Selexipag to its Active Metabolite, MRE-269: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag (B1681723) is a prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH).[1] It functions as a prodrug, undergoing metabolic activation to its pharmacologically active form, MRE-269 (also known as ACT-333679).[2][3] This active metabolite is approximately 37 times more potent than the parent compound.[2][3] The primary metabolic pathway responsible for this activation is the hydrolysis of the acylsulfonamide group of selexipag. This technical guide provides an in-depth overview of the in vitro metabolism of selexipag to MRE-269, focusing on the enzymatic processes, quantitative data, and experimental methodologies.

The Metabolic Pathway of Selexipag to MRE-269

The conversion of selexipag to MRE-269 is a critical step for its therapeutic activity. This biotransformation is primarily mediated by carboxylesterases (CES).

Key Enzymes and Their Locations

In vitro studies using human liver and intestinal microsomes have identified Carboxylesterase 1 (CES1) as the main enzyme responsible for the hydrolysis of selexipag to MRE-269.[4] CES1 is highly expressed in the liver.[4]

Carboxylesterase 2 (CES2) , which is predominantly found in the intestine, also contributes to the metabolism of selexipag, although to a lesser extent in the liver.[4] Further metabolism of selexipag and MRE-269 involves oxidative pathways mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, as well as glucuronidation by UGT1A3 and UGT2B7.[5]

Selexipag_Metabolism cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Glucuronidation Selexipag Selexipag CES1 CES1 (Liver) Selexipag->CES1 Major Pathway CES2 CES2 (Intestine) Selexipag->CES2 Minor Pathway MRE_269 MRE-269 (Active Metabolite) CYP2C8_3A4 CYP2C8, CYP3A4 MRE_269->CYP2C8_3A4 UGT1A3_2B7 UGT1A3, UGT2B7 MRE_269->UGT1A3_2B7 Other_Metabolites Other Metabolites CES1->MRE_269 CES2->MRE_269 CYP2C8_3A4->Other_Metabolites UGT1A3_2B7->Other_Metabolites

Caption: Metabolic pathway of selexipag to MRE-269.

Quantitative Analysis of Selexipag Metabolism

Quantitative in vitro studies have been conducted to determine the relative importance of different carboxylesterases in the formation of MRE-269. While specific Michaelis-Menten constants (Km and Vmax) for the CES1-mediated hydrolysis of selexipag are not publicly available in the reviewed literature, the percentage contribution of each enzyme in different tissues has been reported.

ParameterHuman Liver MicrosomesHuman Intestinal Microsomes
Contribution of CES1 (%) 77.0Not a major contributor
Contribution of CES2 (%) 9.99100
Data sourced from Imai et al., 2019[4]

Experimental Protocols

The following sections outline the methodologies for key in vitro experiments used to characterize the metabolism of selexipag.

In Vitro Hydrolysis of Selexipag in Human Liver and Intestinal Microsomes

This protocol is a representative summary based on standard methodologies for in vitro drug metabolism studies.

Objective: To determine the rate of MRE-269 formation from selexipag in the presence of human liver or intestinal microsomes.

Materials:

  • Selexipag

  • MRE-269 reference standard

  • Pooled human liver microsomes (HLM)

  • Pooled human intestinal microsomes (HIM)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess concurrent oxidative metabolism)

  • Acetonitrile (B52724) or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer and human liver or intestinal microsomes.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.

  • Initiation of Reaction: Add selexipag to each tube to initiate the metabolic reaction. The final concentration of selexipag should be chosen to be relevant to physiological concentrations or to cover a range for kinetic studies.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the concentration of MRE-269.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mix (Buffer + Microsomes) B Pre-incubate at 37°C A->B C Add Selexipag (Initiate Reaction) B->C D Incubate at 37°C (Time Course) C->D E Terminate Reaction (Add Cold Solvent) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis (Quantify MRE-269) G->H

Caption: General workflow for in vitro metabolism assay.

Bioanalytical Method for Selexipag and MRE-269

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used for the sensitive and specific quantification of selexipag and MRE-269 in biological matrices.

Sample Preparation: Protein precipitation is a common method for extracting the analytes from the in vitro incubation matrix.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is often employed.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: A small volume (e.g., 5-10 µL) is injected.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for selexipag and MRE-269 are monitored.

Validation: The bioanalytical method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion

The in vitro metabolism of selexipag to its active metabolite, MRE-269, is a critical activation step primarily mediated by carboxylesterase 1 in the liver. While intestinal carboxylesterase 2 also contributes, its role is more pronounced in the gut. The quantitative data available highlights the predominant role of hepatic CES1 in the systemic activation of selexipag. The experimental protocols described provide a framework for the in vitro characterization of this important metabolic pathway. Further research to elucidate the specific enzyme kinetics would provide a more complete understanding of the biotransformation of selexipag.

References

The Use of MRE-269-d7 as an Internal Standard in Bioanalytical Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the application of MRE-269-d7 as an internal standard for the quantification of MRE-269 (also known as ACT-333679), the active metabolite of the pulmonary arterial hypertension drug, selexipag (B1681723).

MRE-269 is the pharmacologically active entity responsible for the therapeutic effects of selexipag.[1][2] Accurate measurement of its concentration in biological matrices is crucial for understanding the drug's pharmacokinetic profile. This compound is the deuterated analog of MRE-269, containing seven deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard as it shares near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle behind using a deuterated internal standard is isotope dilution. A known concentration of this compound is added to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at the earliest stage of sample preparation. Any loss of analyte during the subsequent steps (e.g., extraction, transfer) will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample workup or instrument response.

Quantitative Data for Analytical Method Validation

The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the simultaneous determination of selexipag and its active metabolite MRE-269, utilizing a deuterated internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
MRE-269420.1378.2Positive
This compound427.1 (theoretical)378.2 (or 385.2)Positive
Selexipag497.4302.2Positive

Note: The exact product ion for this compound may vary depending on the position of the deuterium labels. The product ion may be the same as the unlabeled analyte if the deuterium atoms are lost in the fragmentation, or it may have a higher mass if the deuterium atoms are retained on the product ion.

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
MRE-2690.05 - 250> 0.99
Selexipag0.05 - 50> 0.99

Table 3: Quality Control Sample Concentrations and Acceptance Criteria

QC LevelConcentration (ng/mL) - MRE-269Concentration (ng/mL) - SelexipagAcceptance Criteria
LLOQ0.050.05± 20% of nominal value
Low QC0.150.15± 15% of nominal value
Mid QC10025± 15% of nominal value
High QC20040± 15% of nominal value

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting MRE-269 from plasma samples.

Materials:

  • Human plasma samples (or other relevant biological matrix)

  • MRE-269 and this compound stock solutions (in methanol (B129727) or DMSO)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).

  • Spike 10 µL of this compound working solution (internal standard) into all tubes except the blank matrix. For calibration standards, also spike the corresponding concentration of MRE-269 working solution.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: A reversed-phase C18 column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used.[3][4]

  • Mobile Phase A: 0.1% formic acid in water.[3][4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3][4]

  • Flow Rate: 0.4 mL/min.[3][4]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3][4]

  • Source Temperature: Typically in the range of 500-600°C.

  • IonSpray Voltage: Around 5500 V.

  • Collision Gas: Nitrogen.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample spike Spike with this compound (IS) start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition (Peak Area Ratio) ms->data quant Quantification data->quant

Caption: A typical bioanalytical workflow for the quantification of MRE-269 using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects selexipag Selexipag (Prodrug) mre269 MRE-269 (Active Metabolite) selexipag->mre269 Metabolism ip_receptor Prostacyclin (IP) Receptor mre269->ip_receptor Agonist Binding g_protein G-Protein ip_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response pka->response Phosphorylation Cascade vasodilation Vasodilation response->vasodilation proliferation Inhibition of Smooth Muscle Cell Proliferation response->proliferation platelet Inhibition of Platelet Aggregation response->platelet

Caption: The signaling pathway of Selexipag and its active metabolite, MRE-269.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active metabolite of selexipag in biological matrices. Its use in an isotope dilution LC-MS/MS method allows for the mitigation of variability inherent in sample preparation and analysis, thereby ensuring high-quality data for pharmacokinetic and other clinical studies. The methodologies and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish and validate bioanalytical assays for MRE-269.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Studies of Selexipag (B1681723) and its Active Metabolite MRE-269

This technical guide provides a comprehensive overview of the preclinical studies on selexipag and its active metabolite, MRE-269 (also known as ACT-333679), a selective prostacyclin IP receptor agonist developed for the treatment of pulmonary arterial hypertension (PAH). This document details the mechanism of action, pharmacological data from in vitro and in vivo studies, and the experimental protocols used in these evaluations.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by increased pulmonary vascular resistance, leading to right heart failure and premature death.[1] A key pathophysiological feature of PAH is the dysregulation of the prostacyclin (PGI2) pathway.[2] Prostacyclin, a potent vasodilator with anti-proliferative and anti-thrombotic effects, is often deficient in patients with PAH.[3][4]

Selexipag (NS-304, ACT-293987) is an orally available, selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[5] It is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, MRE-269.[4][6] MRE-269 is significantly more potent than its parent compound and is responsible for the therapeutic effects of selexipag.[4][7] This guide will focus on the preclinical data that formed the basis for the clinical development of selexipag.

Mechanism of Action

Selexipag's therapeutic effects are mediated by its active metabolite, MRE-269, which is a potent and highly selective agonist for the prostacyclin (IP) receptor.[2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase via the Gs alpha subunit. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells (PASMCs), key processes in the pathology of PAH.[2][9]

MRE-269's high selectivity for the IP receptor over other prostanoid receptors, such as EP3, is a key characteristic.[10] This selectivity may contribute to a favorable side-effect profile compared to less selective prostacyclin analogs, which can cause vasoconstriction in certain vascular beds through EP3 receptor agonism.[10]

Selexipag_MOA cluster_blood Systemic Circulation cluster_cell Pulmonary Arterial Smooth Muscle Cell cluster_effects Therapeutic Effects Selexipag Selexipag (Oral Prodrug) MRE269 MRE-269 (Active Metabolite) Selexipag->MRE269 Hydrolysis by Carboxylesterases IPR IP Receptor MRE269->IPR Binds and Activates Gs Gs Protein IPR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA PKA Activation cAMP->PKA Vaso Vasodilation PKA->Vaso AntiProlif Anti-proliferation PKA->AntiProlif

Caption: Signaling pathway of selexipag and its active metabolite MRE-269.

Quantitative Preclinical Data

Receptor Binding and Functional Activity of MRE-269

MRE-269 demonstrates high affinity and selectivity for the human IP receptor.

ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50/EC50)Assay TypeReference
IP 20 EC50 = 11 nM Radioligand Binding[6]
EC50 = 4.3 nM (Cellular Relaxation)cAMP Accumulation[2][11]
IC50 = 0.21 µM (Human Platelet Aggregation)Functional Assay[6]
DP>10,000IC50 = 2.6 µMRadioligand Binding[6]
EP1>10,000IC50 > 10 µMRadioligand Binding[6]
EP2>10,000IC50 = 5.8 µMRadioligand Binding[6]
EP3>10,000IC50 > 10 µMRadioligand Binding[6]
EP44,900IC50 = 4.9 µMRadioligand Binding[6]
FP>10,000IC50 > 10 µMRadioligand Binding[6]
TP>10,000IC50 > 10 µMRadioligand Binding[6]
In Vitro Effects of MRE-269 on Pulmonary Artery Smooth Muscle Cells (PASMCs)

MRE-269 has demonstrated potent anti-remodeling and vasodilatory effects in human PASMCs.

EffectPotencyCell TypeReference
Vasodilation/Relaxation EC50 = 4.3 nMHuman PASMCs[11]
Anti-proliferation (PDGF-induced) IC50 = 4.0 nMHuman PASMCs[11]
IC50 = 0.07 µMPASMCs from CTEPH patients[12]
Inhibition of Extracellular Matrix Synthesis IC50 = 8.3 nMHuman PASMCs[11]
In Vivo Efficacy of Selexipag in Animal Models of PAH

Oral administration of selexipag has shown significant therapeutic effects in rat models of severe PAH.

Animal ModelTreatmentKey FindingsReference
Monocrotaline (MCT)-induced PAH in rats Selexipag- Lowered right ventricular systolic pressures- Reduced pulmonary artery wall thickness- Reduced right ventricular hypertrophy- Improved survival[1][10]
Sugen 5416/Hypoxia (SuHx)-induced PAH in rats Selexipag (oral, 3 weeks)- Significantly improved right ventricular systolic pressure- Reduced right ventricular hypertrophy- Attenuated occlusive vascular lesions and medial wall thickness- Reduced mortality due to RV failure[5][13][14]

Detailed Experimental Protocols

Radioligand Binding Assay for IP Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., MRE-269) for the IP receptor.

Objective: To determine the inhibitory constant (Ki) of MRE-269 for the IP receptor.

Materials:

  • Membrane preparations from cells expressing the human IP receptor (e.g., CHO cells).

  • Radioligand, e.g., [3H]-iloprost.

  • Test compound: MRE-269.

  • Non-specific binding control: Unlabeled iloprost (B1671730) at a high concentration.

  • Binding buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[15]

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (MRE-269). For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled ligand.[16]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[16]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16][17]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[16]

  • Data Analysis: Subtract non-specific binding from total and competitor-bound radioactivity to obtain specific binding. Plot specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 value (the concentration of MRE-269 that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

cAMP Functional Assay

This protocol describes a method to measure the functional potency of MRE-269 by quantifying its ability to stimulate cAMP production.

Objective: To determine the EC50 of MRE-269 for stimulating cAMP production in cells expressing the IP receptor.

Materials:

  • Whole cells expressing the human IP receptor (e.g., human PASMCs or recombinant CHO cells).

  • Test compound: MRE-269.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).[18]

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-treat cells with a PDE inhibitor for a short period (e.g., 30 minutes) to prevent the breakdown of newly synthesized cAMP.

  • Stimulation: Add varying concentrations of MRE-269 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.[19]

  • Detection: Perform the cAMP detection assay. For competitive immunoassays, the cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP produced by the cells.[20][21]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the raw signal from the experimental wells into cAMP concentrations. Plot the cAMP concentration against the logarithm of the MRE-269 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[19]

Sugen 5416/Hypoxia (SuHx) Rat Model of PAH

This protocol details the workflow for a widely used animal model that recapitulates many features of human PAH, including occlusive vascular lesions.[14]

SuHx_Workflow cluster_induction PAH Induction Phase (3 weeks) cluster_treatment Treatment Phase (e.g., 3 weeks) cluster_analysis Endpoint Analysis start Acclimatization of Rats (e.g., Sprague-Dawley) sugen Day 1: Single subcutaneous injection of Sugen 5416 (VEGF Receptor Antagonist) start->sugen hypoxia Day 1-21: Exposure to chronic hypoxia (e.g., 10% O2) sugen->hypoxia normoxia_return Day 22: Return to normoxia hypoxia->normoxia_return random Randomize rats into Vehicle and Selexipag groups normoxia_return->random treatment Daily oral administration of Selexipag or Vehicle random->treatment hemo Hemodynamic Measurements (e.g., Right Ventricular Systolic Pressure) treatment->hemo rvh Assess Right Ventricular Hypertrophy (Fulton's Index) treatment->rvh histo Histopathological Analysis of Lungs (Vascular remodeling, occlusive lesions) treatment->histo survival Monitor Survival Rate treatment->survival

Caption: Experimental workflow for the Sugen 5416/Hypoxia model of PAH.

Conclusion

The preclinical data for selexipag and its active metabolite, MRE-269, provide a strong pharmacological basis for its use in the treatment of PAH. MRE-269 is a potent and highly selective IP receptor agonist that effectively induces vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells.[6][11] In robust animal models of severe PAH, oral administration of the prodrug selexipag demonstrated significant improvements in hemodynamics, attenuated pulmonary vascular remodeling, and increased survival.[10][13] These comprehensive preclinical findings were instrumental in guiding the successful clinical development and approval of selexipag as a valuable therapeutic option for patients with PAH.[9]

References

An In-depth Technical Guide on the Vasodilatory Effects of MRE-269 on Pulmonary Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasodilatory effects of MRE-269, the active metabolite of the prostacyclin IP receptor agonist Selexipag (B1681723), on pulmonary arteries. This document consolidates key quantitative data, details experimental methodologies for pivotal studies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

MRE-269 is a potent and highly selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Its vasodilatory and antiproliferative effects are primarily mediated through the activation of this receptor in pulmonary artery smooth muscle cells (PASMCs).[1][2]

Upon binding to the IP receptor, MRE-269 initiates a signaling cascade involving the stimulatory G-protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). This pathway is crucial in counteracting the vasoconstriction and vascular remodeling characteristic of pulmonary arterial hypertension (PAH).[1]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism and experimental assessment of MRE-269's effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating vasodilation.

MRE269_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRE269 MRE-269 IP_Receptor IP Receptor MRE269->IP_Receptor Binds to Gs_protein Gs Protein IP_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Leads to

MRE-269 Signaling Pathway for Vasodilation.

Vasodilation_Experiment_Workflow cluster_prep Vessel Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis isolate Isolate Pulmonary Artery Rings mount Mount in Organ Bath (Wire Myograph) isolate->mount equilibrate Equilibrate under Optimal Resting Tension mount->equilibrate contract Induce Contraction (e.g., with Phenylephrine) equilibrate->contract add_mre269 Cumulative Addition of MRE-269 contract->add_mre269 record Record Isometric Tension add_mre269->record plot Plot Concentration- Response Curve record->plot calculate Calculate EC50 plot->calculate

Experimental Workflow for Vasodilation Assessment.

Quantitative Data Summary

The following tables summarize the key quantitative data on the pharmacological activity of MRE-269 from various in vitro studies.

Table 1: Receptor Binding and cAMP Accumulation

ParameterSpeciesCell/Tissue TypeValueReference
Ki (Binding Affinity) HumanIP Receptor20 nM[1]
EC50 (cAMP Accumulation) HumanPulmonary Artery Smooth Muscle Cells32 nM[1]

Table 2: Vasodilatory and Antiproliferative Effects

ParameterSpecies/Cell TypeConditionValueReference
EC50 (Vasodilation) HumanPulmonary Artery Smooth Muscle Cells32 nM[1]
IC50 (Inhibition of Proliferation) HumanPDGF-stimulated CTEPH PASMCs0.07 µM (70 nM)[3]
IC50 (Inhibition of Proliferation) HumanNormal PASMCs> 3 µM[3]

CTEPH: Chronic Thromboembolic Pulmonary Hypertension; PASMCs: Pulmonary Artery Smooth Muscle Cells; PDGF: Platelet-Derived Growth Factor.

Detailed Experimental Protocols

Isometric Tension Measurement in Isolated Rat Pulmonary Artery Rings

This protocol is a standard method for assessing the vasodilatory properties of a compound on isolated blood vessels.[4][5][6][7]

1. Vessel Preparation:

  • Euthanize male Sprague-Dawley rats via an approved method.

  • Carefully excise the lungs and place them in cold, oxygenated physiological salt solution (PSS). The composition of PSS is typically (in mM): 138 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 NaH2PO4, 5 HEPES, 1.8 CaCl2, and 10 glucose, with a pH of 7.4.[6]

  • Under a dissecting microscope, isolate the intrapulmonary arteries and clean them of adhering connective tissue.

  • Cut the arteries into 2 mm rings.

2. Mounting:

  • Mount the arterial rings in a wire myograph system. This involves threading two small tungsten or stainless steel wires (typically 40 µm in diameter) through the lumen of the vessel ring.[4][5][6]

  • One wire is attached to a force transducer to measure isometric tension, and the other is connected to a micrometer for stretching the vessel.

  • The mounted rings are submerged in organ baths containing oxygenated PSS at 37°C.

3. Equilibration and Viability Check:

  • Allow the rings to equilibrate for at least 30-60 minutes under a determined optimal resting tension.[5][6]

  • To check the viability and contractile capacity of the rings, stimulate them with a high concentration of potassium chloride (KCl), typically 60 mM.[5]

  • To assess endothelial integrity, pre-contract the rings with an alpha-adrenergic agonist like phenylephrine (B352888) (e.g., 1 µM) and then induce relaxation with acetylcholine (B1216132) (e.g., 10 µM).[5]

4. Vasodilation Assay:

  • Pre-contract the arterial rings to a stable tension with a contractile agent such as phenylephrine.

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of MRE-269 to the organ bath.

  • Record the changes in isometric tension after each addition.

  • The relaxation at each concentration is typically expressed as a percentage of the pre-contracted tension.

5. Data Analysis:

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the MRE-269 concentration.

  • From this curve, calculate the EC50 value, which is the concentration of MRE-269 that produces 50% of the maximal relaxation.

Inhibition of PDGF-Induced Proliferation of Human Pulmonary Artery Smooth Muscle Cells (PASMCs)

This assay evaluates the antiproliferative effects of MRE-269 on PASMCs, a key aspect of its therapeutic potential in PAH.[3][8]

1. Cell Culture:

  • Culture human PASMCs in a suitable growth medium, such as Smooth Muscle Cell Growth Medium supplemented with growth factors, in a humidified incubator at 37°C and 5% CO2.[9]

  • Passage the cells upon reaching 80-90% confluency.

2. Cell Seeding and Starvation:

  • Seed the PASMCs into 96-well plates at a predetermined density.

  • Once the cells have adhered, serum-starve them for 24 hours in a basal medium containing a low percentage of serum (e.g., 0.1% FBS) to synchronize the cell cycle.

3. Treatment:

  • Pre-treat the serum-starved cells with various concentrations of MRE-269 or vehicle (e.g., 0.1% DMSO) for a specified period (e.g., 1 hour).

  • Stimulate the cells with a potent mitogen, such as Platelet-Derived Growth Factor (PDGF-BB), typically at a concentration of 20 ng/mL, in the continued presence of MRE-269 or vehicle.[10]

4. Proliferation Assessment (BrdU Assay):

  • After a suitable incubation period (e.g., 24-48 hours), assess cell proliferation using a Bromodeoxyuridine (BrdU) incorporation assay.

  • Add BrdU to the wells and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

  • Fix the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.

  • Measure the signal intensity using a microplate reader. The signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

5. Data Analysis:

  • Express the proliferation in each treatment group as a percentage of the proliferation in the PDGF-stimulated vehicle control group.

  • Plot the percentage of inhibition of proliferation against the logarithm of the MRE-269 concentration to generate a dose-response curve.

  • From this curve, calculate the IC50 value, which is the concentration of MRE-269 that inhibits PDGF-induced proliferation by 50%.[3]

cAMP Accumulation Assay in Human PASMCs

This assay directly measures the activation of the primary signaling molecule downstream of the IP receptor.[11][12]

1. Cell Culture and Preparation:

  • Culture and expand human PASMCs as described in the proliferation assay protocol.

  • Harvest the cells and resuspend them in an appropriate assay buffer.

2. Assay Procedure:

  • Dispense the cell suspension into a 96-well plate.

  • Add various concentrations of MRE-269 or a control agonist (e.g., forskolin, a direct activator of adenylyl cyclase) to the wells.

  • To prevent the degradation of cAMP, the assay is typically performed in the presence of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes).

3. Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP levels using a commercially available cAMP assay kit. These kits are often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization principles.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the MRE-269 concentration to create a dose-response curve.

  • Calculate the EC50 value, representing the concentration of MRE-269 that produces 50% of the maximum cAMP accumulation.[1]

References

MRE-269: A Potent Antiproliferative Agent in Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on its Mechanism and Effects

For Researchers, Scientists, and Drug Development Professionals

MRE-269, the active metabolite of the oral prostacyclin receptor agonist Selexipag (B1681723), has demonstrated significant antiproliferative effects on smooth muscle cells, particularly pulmonary arterial smooth muscle cells (PASMCs). This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with MRE-269's mechanism of action.

Quantitative Data on Antiproliferative Effects

MRE-269 exhibits a potent, dose-dependent inhibition of smooth muscle cell proliferation. The following tables summarize the key quantitative findings from preclinical studies.

Cell Type Condition Parameter Value Citation
CTEPH PASMC-1PDGF-stimulatedIC500.07 µmol/L (95% CI, 0.03–0.20)[1]
Normal PASMC-3PDGF-stimulated% Inhibition at 3 µmol/L50.1%[2]
CTEPH PASMC-1PDGF-stimulated% Proliferation at 0.01 µmol/L64.2 ± 5.0%[1]
Human PASMCs-IC50 (Proliferation)4.0 nM[3]
Human PASMCs-IC50 (Extracellular Matrix Synthesis)8.3 nM[3]

CTEPH: Chronic Thromboembolic Pulmonary Hypertension; PASMC: Pulmonary Arterial Smooth Muscle Cell; PDGF: Platelet-Derived Growth Factor; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The antiproliferative effects of MRE-269 have been elucidated through a series of key in vitro experiments. The methodologies for these are detailed below.

1. Cell Culture and Proliferation Assays:

  • Cell Source: Pulmonary arterial smooth muscle cells (PASMCs) are isolated from patients with Chronic Thromboembolic Pulmonary Hypertension (CTEPH) undergoing pulmonary endarterectomy, and from normal subjects.[1]

  • Culture Conditions: Cells are cultured in specialized smooth muscle cell growth medium supplemented with growth factors and antibiotics.

  • Proliferation Induction: To simulate pathological conditions, cell proliferation is often induced using platelet-derived growth factor (PDGF).[1]

  • BrdU Incorporation Assay: To quantify cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay is utilized. Cells are incubated with MRE-269 at various concentrations in the presence of PDGF. BrdU is then added, and its incorporation into newly synthesized DNA is measured via an enzyme-linked immunosorbent assay (ELISA), indicating the rate of cell proliferation.[1]

  • Cell Counting: Direct cell counting using a hemocytometer or automated cell counter is also employed to assess the impact of MRE-269 on cell numbers over time.[4]

2. Gene Expression Analysis:

  • RNA Sequencing: To identify transcriptional changes induced by MRE-269, RNA sequencing is performed on PASMCs treated with vehicle, PDGF, or PDGF plus MRE-269. This allows for a broad analysis of gene expression changes.[1]

  • Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): To validate the findings from RNA sequencing and quantify the expression of specific target genes (e.g., ID1, ID3), RT-qPCR is performed. Total RNA is extracted from treated cells, reverse transcribed into complementary DNA (cDNA), and then amplified using specific primers and probes for the genes of interest. Gene expression levels are typically normalized to a housekeeping gene.[1]

3. Western Blotting:

  • Protein Expression Analysis: To assess the effect of MRE-269 on protein levels, Western blotting is performed. This technique is used to detect changes in the expression of key cell cycle regulatory proteins, such as Cyclin D1.[1]

  • Procedure: Cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against the target protein, followed by a secondary antibody for detection.

4. Signaling Pathway Analysis:

  • cAMP Measurement: To investigate the involvement of the prostacyclin (IP) receptor signaling pathway, intracellular cyclic AMP (cAMP) levels are measured in PASMCs following treatment with MRE-269.[5][6]

  • Receptor Antagonism: To confirm the role of the IP receptor, experiments are conducted in the presence of a specific IP receptor antagonist. The blockage of MRE-269's effects by the antagonist provides evidence for IP receptor-mediated signaling.[7]

  • siRNA Knockdown: To establish a causal link between a specific gene (e.g., ID1) and the antiproliferative effect of MRE-269, small interfering RNA (siRNA) is used to knock down the expression of that gene. A subsequent attenuation of MRE-269's antiproliferative effect in the knockdown cells confirms the involvement of the target gene.[1][7]

Signaling Pathways and Mechanisms of Action

The antiproliferative effects of MRE-269 on smooth muscle cells are primarily mediated through the prostacyclin (IP) receptor and subsequent downstream signaling cascades.

1. IP Receptor Activation and cAMP Production:

MRE-269 is a potent and selective agonist for the IP receptor.[5][6] Binding of MRE-269 to the IP receptor on the surface of smooth muscle cells activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1]

G1 MRE269 MRE-269 IP_Receptor IP Receptor MRE269->IP_Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces

Caption: MRE-269 activates the IP receptor, leading to increased intracellular cAMP.

2. Upregulation of ID Proteins and Cell Cycle Inhibition:

A key mechanism underlying the antiproliferative effect of MRE-269 is the upregulation of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3.[1][7] The increased levels of ID1 and ID3 proteins are thought to inhibit the activity of transcription factors that are essential for cell cycle progression, leading to a halt in proliferation. This effect has been shown to be more pronounced in PASMCs from CTEPH patients, who have lower basal levels of ID1 and ID3.[1][2] Furthermore, MRE-269 has been observed to suppress the expression of Cyclin D1, a crucial protein for the G1/S transition in the cell cycle.[1]

G2 MRE269 MRE-269 IP_Receptor IP Receptor MRE269->IP_Receptor cAMP ↑ cAMP IP_Receptor->cAMP ID1_ID3 ↑ ID1/ID3 Expression cAMP->ID1_ID3 CyclinD1 ↓ Cyclin D1 Expression cAMP->CyclinD1 Proliferation Smooth Muscle Cell Proliferation ID1_ID3->Proliferation Inhibits CyclinD1->Proliferation Inhibits

Caption: MRE-269 signaling cascade leading to inhibition of smooth muscle cell proliferation.

Experimental Workflow for Investigating MRE-269's Antiproliferative Effects:

The following diagram illustrates a typical experimental workflow to characterize the antiproliferative properties of MRE-269.

G3 Start Isolate & Culture PASMCs (Normal & CTEPH) Stimulate Stimulate with PDGF Start->Stimulate Treat Treat with MRE-269 (Dose-Response) Stimulate->Treat Assay Assess Proliferation (BrdU, Cell Counting) Treat->Assay Analyze Analyze Gene & Protein Expression (RT-qPCR, Western Blot) Treat->Analyze Conclusion Elucidate Antiproliferative Mechanism Assay->Conclusion Pathway Pathway Validation (siRNA, Antagonists) Analyze->Pathway Pathway->Conclusion

Caption: Experimental workflow for MRE-269 antiproliferative studies.

References

MRE-269 Signaling in Pulmonary Artery Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core signaling pathway of MRE-269, the active metabolite of the pulmonary arterial hypertension (PAH) drug selexipag (B1681723), within pulmonary artery smooth muscle cells (PASMCs). The document provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling cascades and workflows.

Core Signaling Pathway of MRE-269 in PASMCs

MRE-269 is a potent and selective non-prostanoid agonist of the prostacyclin receptor (IP receptor).[1][2] Its therapeutic effects in PAH are largely attributed to its ability to induce vasodilation and inhibit the proliferation of PASMCs, a key contributor to vascular remodeling in this disease.[3][4]

The primary signaling cascade initiated by MRE-269 in PASMCs involves the following steps:

  • IP Receptor Activation: MRE-269 binds to the IP receptor, a G-protein coupled receptor (GPCR), on the surface of PASMCs.[1]

  • Gαs Protein Stimulation: This binding activates the associated stimulatory G protein alpha subunit (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]

  • cAMP Accumulation: The increased production of cAMP elevates its intracellular concentration.[5][6]

  • Downstream Effector Activation: cAMP acts as a second messenger, activating downstream effector proteins, primarily Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at serine-133.[7]

  • Gene Transcription Modulation: Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[4][7] A key finding is the upregulation of the inhibitor of DNA binding (ID) genes, specifically ID1 and ID3.[3][4]

  • Antiproliferative Effects: The increased expression of ID1 and ID3 proteins contributes to the inhibition of PASMC proliferation.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on the effects of MRE-269 on PASMCs.

ParameterCell TypeValueReference(s)
Binding Affinity (Ki) Human IP Receptor20 nM[5]
cAMP-related Activity (EC50/IC50) Human PASMCs (membrane hyperpolarization)32 nM[8]
CHO cells expressing human IP receptor (cAMP accumulation)11 nM[8]
Human PASMCs (inhibition of proliferation)4.0 nM[2]
Antiproliferative Effect (IC50) CTEPH PASMCs (PDGF-induced proliferation)0.07 µM (70 nM)[4]
GeneCell TypeFold Change (MRE-269 vs. Vehicle)Reference(s)
ID1 PDGF-stimulated CTEPH PASMCs2.01 ± 0.09[4]
ID3 PDGF-stimulated CTEPH PASMCs5.06 ± 0.32[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the MRE-269 signaling pathway.

Isolation and Culture of Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
  • Tissue Procurement: Obtain human lung tissue from explanted lungs of patients undergoing transplantation, with appropriate institutional review board approval and patient consent.

  • Artery Dissection: Under a dissecting microscope, isolate third- to fifth-generation pulmonary arteries. Carefully remove the adventitia and endothelium by mechanical dissection.

  • Enzymatic Digestion: Mince the remaining smooth muscle tissue and digest in a solution of collagenase type II (e.g., 2 mg/mL) and elastase (e.g., 0.5 mg/mL) in a balanced salt solution at 37°C for 1-2 hours with gentle agitation.

  • Cell Culture: Centrifuge the digest to pellet the cells. Resuspend the pellet in smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, antibiotics, and fetal bovine serum (FBS). Plate the cells onto gelatin-coated culture flasks.

  • Culture Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

  • Cell Characterization: Confirm the purity of the PASMC culture by immunofluorescence staining for smooth muscle α-actin and calponin.

Cell Proliferation (BrdU Incorporation) Assay
  • Cell Seeding: Seed PASMCs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in a serum-free basal medium for 24 hours.

  • Treatment: Replace the medium with low-serum (e.g., 0.5% FBS) medium containing the desired concentrations of MRE-269 or vehicle control, along with a mitogen such as platelet-derived growth factor (PDGF; e.g., 20 ng/mL). Incubate for 24-48 hours.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution (e.g., 10 µM final concentration) to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Aspirate the medium, fix the cells with a fixing/denaturing solution, and incubate for 30 minutes at room temperature.

  • Immunodetection: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Incubate for 1 hour.

  • Substrate Addition and Measurement: Wash the wells and add the enzyme substrate (e.g., TMB). After a suitable incubation period, stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
  • Cell Lysis and RNA Extraction: Treat cultured PASMCs with MRE-269 or vehicle. Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including an on-column DNase digestion step.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.

  • qPCR: Perform real-time PCR using a qPCR instrument. Prepare reaction mixtures containing cDNA template, forward and reverse primers for the target genes (ID1, ID3) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green-based qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

siRNA-Mediated Gene Knockdown
  • siRNA Design and Synthesis: Obtain pre-designed and validated small interfering RNA (siRNA) duplexes targeting the gene of interest (e.g., ID1) and a non-targeting control siRNA.

  • Transfection: Seed PASMCs in 6-well plates. On the following day, when cells are at 50-70% confluency, prepare the transfection complexes by mixing the siRNA with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, according to the manufacturer's instructions.

  • Cell Treatment: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

  • Verification of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level by RT-qPCR and at the protein level by Western blotting.

  • Functional Assay: Following confirmation of successful knockdown, proceed with functional assays, such as the BrU proliferation assay, to determine the effect of gene silencing on the cellular response to MRE-269.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse treated PASMCs in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ID1, anti-ID3, anti-p-CREB) overnight at 4°C. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Visualizations

The following diagrams illustrate the MRE-269 signaling pathway and a typical experimental workflow.

MRE269_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MRE269 MRE-269 IP_Receptor IP Receptor MRE269->IP_Receptor Binds G_alpha_s Gαs IP_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Translocates & Phosphorylates pCREB p-CREB CREB->pCREB CRE CRE pCREB->CRE Binds to ID1_ID3_Gene ID1/ID3 Genes CRE->ID1_ID3_Gene ID1_ID3_mRNA ID1/ID3 mRNA ID1_ID3_Gene->ID1_ID3_mRNA Transcription ID1_ID3_Protein ID1/ID3 Proteins ID1_ID3_mRNA->ID1_ID3_Protein Translation Proliferation Cell Proliferation ID1_ID3_Protein->Proliferation Inhibits

Caption: MRE-269 signaling pathway in PASMCs.

Experimental_Workflow_siRNA start Culture PASMCs transfection Transfect with Control siRNA or ID1 siRNA start->transfection incubation Incubate for 48-72h transfection->incubation verification Verify Knockdown (RT-qPCR / Western Blot) incubation->verification treatment Treat with PDGF and MRE-269 or Vehicle verification->treatment proliferation_assay Perform BrdU Proliferation Assay treatment->proliferation_assay analysis Analyze and Compare Proliferation Rates proliferation_assay->analysis end Conclusion on ID1 Role analysis->end

Caption: Workflow for siRNA knockdown experiment.

References

MRE-269-d7: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: MRE-269 is the pharmacologically active metabolite of Selexipag (B1681723) (NS-304), a potent and highly selective agonist for the prostacyclin receptor (IP receptor).[1][2][3] It is a key compound in the study of pulmonary arterial hypertension (PAH) and other vascular proliferative disorders.[2][4] MRE-269 exerts its effects through a well-defined signaling pathway, leading to vasodilation, inhibition of platelet aggregation, and antiproliferative actions on smooth muscle cells.[2][4][5] The deuterated form, MRE-269-d7, serves as a valuable tool in metabolic studies and as an internal standard in analytical applications. This guide provides an in-depth overview of its suppliers, availability, pharmacological data, mechanism of action, and experimental applications for researchers, scientists, and drug development professionals.

Supplier and Availability for Research

MRE-269 and its deuterated form, this compound, are available from several suppliers for research purposes only. It is crucial to distinguish between the two compounds when ordering.

SupplierCompoundNotes
Alfa Chemistry / Isotope Science This compoundSpecializes in stable isotope-labeled compounds.[6]
Cayman Chemical MRE-269Provides extensive technical data, including purity and stability information.[2]
MedChemExpress (MCE) MRE-269Offers the compound for research use and provides some pharmacological data.[1]
RayBiotech MRE-269Lists the compound with a purity of 98% for research use only.[7]
Biomol.com MRE-269Distributor for Cayman Chemical.[5]
Cenmed MRE-269Lists the compound as the active form of Selexipag.[3]

Note: The products and services from these suppliers are intended for laboratory research use only and not for human consumption.[1][6][7]

Pharmacological and Physicochemical Data

MRE-269's high selectivity for the IP receptor over other prostanoid receptors is a key feature, minimizing off-target effects.

Table 1: Receptor Binding and Functional Activity

ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human IP Receptor20 nM[2][5][7][8]
Functional Agonism (EC50) cAMP accumulation in PASMCs32 nM[8]
Vasodilation (pEC50) Rat Small Pulmonary Artery4.98 ± 0.22[1]

Table 2: Receptor Selectivity (IC50 values)

ReceptorValue (µM)Reference
DP Receptor 2.6[2]
EP1 Receptor >10[2]
EP2 Receptor 5.8[2]
EP3 Receptor >10[2]
EP4 Receptor 4.9[2]
FP Receptor >10[2]
TP Receptor >10[2]

Table 3: Anti-Platelet Aggregation (IC50 values)

SpeciesValue (µM)Reference
Human (ADP-induced)0.21[2]
Rat (ADP-induced)10[2]

Table 4: Pharmacokinetic Parameters in Monkeys (1 mg/kg, Oral)

ParameterValueReference
Tmax 2.3 h[8]
Cmax 105 ng/mL[8]
AUC0-24h 652 ng·h/mL[8]
T1/2 (Half-life) 5.6 h[8]

Table 5: Physicochemical Properties

PropertyValueReference
CAS Number 475085-57-5[2][5][7]
Molecular Formula C25H29N3O3[5]
Molecular Weight 419.5[1][5]
Purity ≥98%[5][7]
Formulation Crystalline Solid / Powder[5][7]
Solubility DMF: 14 mg/ml; DMSO: 12 mg/ml; Ethanol: 15 mg/ml[5]
Storage -20°C (1 year) or -80°C (2 years)[1]

Mechanism of Action and Signaling Pathways

MRE-269 is the active form of the prodrug Selexipag, converted primarily by carboxylesterase 1 (CES1) in the liver.[2] Its mechanism centers on the activation of the IP receptor, a Gs protein-coupled receptor (GPCR).

  • IP Receptor Binding: MRE-269 binds to the IP receptor on vascular smooth muscle and endothelial cells with high affinity.[5][8]

  • Gs Protein Activation: This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). MRE-269 potently increases intracellular cAMP levels.[2][8]

  • Downstream Effects: Elevated cAMP leads to several key physiological responses:

    • Vasodilation: Activation of protein kinase A (PKA) by cAMP leads to the phosphorylation of downstream targets, resulting in smooth muscle relaxation and vasodilation. This effect is observed equally in large and small pulmonary arteries.[2]

    • Anti-platelet Aggregation: Increased cAMP in platelets inhibits their activation and aggregation.[2]

    • Antiproliferative Effects: MRE-269 has been shown to suppress the proliferation of pulmonary arterial smooth muscle cells (PASMCs), particularly those from patients with chronic thromboembolic pulmonary hypertension (CTEPH).[2][4] This effect may be mediated by the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3, via the IP receptor.[4][9]

MRE269_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects MRE269 MRE-269 IP_Receptor IP Receptor (GPCR) MRE269->IP_Receptor Binds Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ID_Genes Upregulation of ID1 / ID3 Genes PKA->ID_Genes Vaso Vasodilation PKA->Vaso Platelet Inhibition of Platelet Aggregation PKA->Platelet Prolif Inhibition of PASMC Proliferation ID_Genes->Prolif

MRE-269 primary signaling pathway.

Experimental Protocols and Methodologies

MRE-269 is utilized in a variety of in vitro and in vivo experimental models. The following outlines key methodologies reported in the literature. Note: These are summaries of experimental approaches; detailed, step-by-step protocols require access to the full-text publications.

In Vitro Antiproliferation Assay in PASMCs

This protocol is designed to evaluate the effect of MRE-269 on the proliferation of pulmonary arterial smooth muscle cells (PASMCs) stimulated by growth factors like Platelet-Derived Growth Factor (PDGF).

  • Cell Isolation and Culture:

    • PASMCs are isolated from lung tissue, such as endarterectomized tissue from CTEPH patients or from normal subjects.[4]

    • Cells are cultured in appropriate smooth muscle cell growth medium.

  • Proliferation Assay (BrdU Incorporation):

    • PASMCs are seeded in multi-well plates and serum-starved to synchronize cell cycles.

    • Cells are pre-treated with various concentrations of MRE-269 or vehicle control for a specified time.

    • Proliferation is induced by adding a potent mitogen, such as PDGF.[4]

    • Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium.

    • After incubation, cells are fixed, and incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based colorimetric assay. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

  • Gene Expression Analysis (RT-qPCR):

    • To investigate the mechanism, total RNA is extracted from PASMCs treated with MRE-269 using a commercial kit (e.g., RNeasy Mini Kit).[4]

    • cDNA is synthesized via reverse transcription.

    • The expression levels of target genes (e.g., ID1, ID3) and a housekeeping gene (e.g., ACTB) are quantified using real-time quantitative PCR (RT-qPCR) with specific TaqMan primer/probe sets.[4][9]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_prolif Proliferation cluster_gene Gene Expression c1 Isolate PASMCs from CTEPH Patient Tissue c2 Culture and Expand PASMCs c1->c2 c3 Seed Cells and Serum Starve c2->c3 t1 Pre-treat with MRE-269 (or Vehicle) c3->t1 t2 Stimulate with PDGF t1->t2 a1 Add BrdU t2->a1 b1 Extract Total RNA t2->b1 a2 Fix Cells & Detect BrdU (ELISA) a1->a2 b2 RT-qPCR for ID1/ID3 Genes b1->b2

Workflow for studying MRE-269's antiproliferative effects.
In Vivo Models

  • Pulmonary Hypertension Models: MRE-269 has been studied in rat models of pulmonary hypertension to assess its ability to ameliorate the condition.[2] These studies typically involve inducing PH (e.g., with monocrotaline) and then administering the compound to measure changes in hemodynamics and vascular remodeling.

  • Ischemic Stroke Models: The neuroprotective effects of MRE-269 have been investigated in aged rats subjected to transient middle cerebral artery occlusion (MCAO).[10] In these studies, post-ischemic treatment with MRE-269 was evaluated for its impact on neurological outcomes, infarct size, and biomarkers of oxidative stress (e.g., gp91phox) and blood-brain barrier breakdown (e.g., MMP-9 activity).[10]

Other Assays
  • Vasodilation Assays: The relaxant effects of MRE-269 are measured in isolated arterial rings (e.g., from rat pulmonary arteries) mounted in organ baths.[1] Concentration-response curves are generated to determine potency (pEC50).

  • Platelet Aggregation Assays: The inhibitory effect of MRE-269 is assessed using platelet-rich plasma from humans or rats.[2] Aggregation is induced by agents like ADP, and the change in light transmittance is measured to quantify the degree of inhibition.

References

Methodological & Application

Application Note: High-Throughput Quantification of MRE-269 in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of MRE-269, the active metabolite of selexipag (B1681723), in human plasma. The method utilizes MRE-269-d7, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, which is a gold standard in quantitative bioanalysis.[1] A straightforward protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis essential for pharmacokinetic and drug metabolism studies. This method has been developed based on established bioanalytical principles and is suitable for supporting clinical and preclinical research.

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[2][3][4] Upon oral administration, selexipag is rapidly hydrolyzed to MRE-269, which is approximately 37 times more potent than the parent drug.[2] The systemic exposure to MRE-269 is significantly higher than that of selexipag, making its accurate quantification in plasma crucial for understanding the overall pharmacological effect and pharmacokinetic profile of selexipag.[2][5]

This application note details a UPLC-MS/MS method optimized for the sensitive and specific quantification of MRE-269 in human plasma. The use of a deuterated internal standard, this compound, minimizes variability due to sample preparation and matrix effects, leading to reliable and reproducible results.[1] The simple protein precipitation extraction method is amenable to automation and high-throughput workflows.

Signaling Pathway of MRE-269

MRE-269 is a selective agonist for the prostacyclin receptor (IP receptor).[1][4] Activation of this G-protein coupled receptor stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which promotes vasodilation and inhibits smooth muscle cell proliferation, key therapeutic effects in PAH.[2]

MRE-269_Signaling_Pathway MRE269 MRE-269 IPR IP Receptor MRE269->IPR binds to AC Adenylyl Cyclase IPR->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Effects Vasodilation & Inhibition of Proliferation PKA->Effects leads to

Caption: MRE-269 signaling pathway.

Experimental Protocol

Materials and Reagents
  • MRE-269 analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MRE-269 and this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the MRE-269 stock solution with 50:50 acetonitrile/water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

Sample_Preparation_Workflow Plasma 50 µL Plasma IS Add 150 µL IS in Acetonitrile Plasma->IS Vortex Vortex 30s IS->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Inject Inject 5 µL into UPLC-MS/MS Supernatant->Inject

Caption: Sample preparation workflow.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:

Time (min) % B
0.0 20
2.0 80
2.1 95
3.0 95
3.1 20

| 4.0 | 20 |

Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization: Electrospray Ionization (ESI), Positive Mode MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
MRE-269 420.1 378.2[6][7]

| this compound | 427.1 | 385.2 |

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. The results are summarized below.

Calibration Curve

The calibration curve for MRE-269 in human plasma demonstrated excellent linearity over the concentration range of 0.05 to 250 ng/mL.[6][7]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
MRE-2690.05 - 250> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.05≤ 1585 - 115≤ 1585 - 115
LQC0.15≤ 1585 - 115≤ 1585 - 115
MQC100≤ 1585 - 115≤ 1585 - 115
HQC200≤ 1585 - 115≤ 1585 - 115

Conclusion

This application note presents a rapid, sensitive, and specific UPLC-MS/MS method for the quantification of MRE-269 in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and other research applications requiring the reliable measurement of MRE-269.

References

Application Notes and Protocols for the Use of MRE-269-d7 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of Selexipag, a prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH). Accurate quantification of MRE-269 in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it effectively corrects for variability in sample preparation and matrix effects. MRE-269-d7, a deuterated analog of MRE-269, is the ideal internal standard for this purpose due to its identical chemical and physical properties to the analyte.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of MRE-269 in human plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Principle of the Method

The method involves the extraction of MRE-269 and the internal standard, this compound, from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry. A known amount of this compound is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The ratio of the peak area of the analyte (MRE-269) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the unknown samples. This ratiometric approach corrects for potential losses during sample processing and variations in instrument response.

MRE-269 Signaling Pathway

MRE-269 exerts its therapeutic effects by acting as a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor. Binding of MRE-269 to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The activation of these pathways in vascular smooth muscle cells results in vasodilation and inhibition of cell proliferation, which are key mechanisms in the management of pulmonary arterial hypertension.

MRE269_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MRE269 MRE-269 IP_Receptor IP Receptor (GPCR) MRE269->IP_Receptor Binds Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange Protein (Epac) cAMP->Epac Activates Vasodilation Vasodilation PKA->Vasodilation Inhibition Inhibition of Smooth Muscle Cell Proliferation PKA->Inhibition Epac->Vasodilation Epac->Inhibition Sample_Prep_Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound Internal Standard Working Solution start->add_is add_pp Add Acetonitrile (Protein Precipitation) add_is->add_pp vortex Vortex Mix add_pp->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject end End: Data Acquisition inject->end

Application Notes and Protocols for the Quantitative Analysis of MRE-269 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of selexipag (B1681723), a potent, orally available selective prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. Following administration, selexipag is rapidly hydrolyzed to MRE-269, which is significantly more potent than the parent drug[1]. Accurate and precise quantification of MRE-269 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

These application notes provide detailed protocols for the sample preparation of MRE-269 in plasma, whole blood, and tissue homogenates for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification[1][3].

Physicochemical Properties of MRE-269

A summary of the key physicochemical properties of MRE-269 is presented below.

PropertyValueReference
Chemical Name {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid[4]
Synonyms ACT-333679[5]
CAS Number 475085-57-5[5]
Molecular Formula C25H29N3O3[6]
Molecular Weight 419.5 g/mol [6]
Solubility DMF: 14 mg/ml, DMSO: 12 mg/ml, Ethanol: 15 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml[5][6]

Signaling Pathway of MRE-269

MRE-269 is a selective agonist for the prostacyclin receptor (IP receptor)[7]. Activation of this G-protein coupled receptor stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits smooth muscle cell proliferation and platelet aggregation[8].

MRE269_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell MRE269 MRE-269 IPR IP Receptor (GPCR) MRE269->IPR Binds to AC Adenylyl Cyclase IPR->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Vasodilation Inhibition of Proliferation Inhibition of Platelet Aggregation PKA->Effects Leads to

Signaling pathway of MRE-269.

Experimental Protocols

This section details the sample preparation protocols for the analysis of MRE-269 in various biological matrices. It is recommended to use a stable isotope-labeled internal standard (SIL-IS) for MRE-269, such as MRE-269-d4, to ensure accuracy and precision. If a SIL-IS for MRE-269 is not available, a structurally similar compound, such as deuterated selexipag (selexipag-d7) or diazepam, can be considered, though a SIL-IS for the analyte of interest is always the preferred approach[1].

Protocol 1: Protein Precipitation for Plasma and Whole Blood

This rapid and straightforward method is suitable for high-throughput analysis.

Materials:

  • Human plasma or whole blood (K2EDTA as anticoagulant)

  • MRE-269 analytical standard

  • Internal Standard (IS) working solution

  • Acetonitrile (B52724) (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Aliquot 100 µL of plasma or whole blood into a 1.5 mL microcentrifuge tube.

  • For calibration standards and quality control (QC) samples, spike with the appropriate concentrations of MRE-269.

  • Add 10 µL of the IS working solution to all samples, calibration standards, and QCs.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protein_Precipitation_Workflow start Start: 100 µL Plasma/Blood add_is Add Internal Standard start->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex1 Vortex 1 min add_acn->vortex1 centrifuge Centrifuge 14,000 x g, 10 min vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma

LLE provides a cleaner sample extract compared to protein precipitation, which can reduce matrix effects.

Materials:

  • Human plasma (K2EDTA as anticoagulant)

  • MRE-269 analytical standard

  • Internal Standard (IS) working solution

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Glass test tubes (13 x 100 mm)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a glass test tube.

  • Add 20 µL of IS working solution.

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

  • Add 1 mL of MTBE.

  • Cap the tubes and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine

SPE offers the cleanest extracts and can be used to concentrate the analyte, thereby increasing sensitivity. This protocol is adapted from methods for similar prostaglandin-like compounds[1].

Materials:

  • Human plasma or urine

  • MRE-269 analytical standard

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water

  • Formic acid

  • Elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • For plasma: Dilute 200 µL of plasma with 800 µL of 2% formic acid in water.

    • For urine: Centrifuge at 3,000 x g for 5 minutes. Dilute 200 µL of the supernatant with 800 µL of 2% formic acid in water.

    • Add 20 µL of IS working solution to the pre-treated samples.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute MRE-269 and the IS with 1 mL of the elution solvent.

  • Post-Elution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase starting composition.

    • Vortex and inject into the LC-MS/MS system.

Protocol 4: Tissue Homogenate Preparation

Materials:

  • Tissue sample (e.g., lung, liver)

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Tissue homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

Procedure:

  • Accurately weigh a portion of the tissue sample (e.g., 100 mg).

  • Add homogenization buffer (e.g., 500 µL). The ratio of tissue to buffer should be optimized for the specific tissue type.

  • Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice to prevent degradation.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which can then be processed using one of the extraction methods described above (Protein Precipitation, LLE, or SPE), treating the supernatant as a plasma sample.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of MRE-269. Method optimization is recommended for specific instrumentation.

ParameterSuggested Conditions
LC System UPLC System
Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient Optimized for separation of MRE-269 from potential interferences
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition m/z 420.1 → 378.2
Internal Standard Dependent on the IS used (e.g., Selexipag-d7)

Quantitative Data Summary

The following tables summarize representative validation parameters for the LC-MS/MS analysis of MRE-269 based on published data and typical performance characteristics of such assays.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration RangeCorrelation Coefficient (r²)
MRE-269Rat Plasma0.05 - 250 ng/mL> 0.99
MRE-269Human Plasma0.1 - 500 ng/mL (Typical)> 0.99

Table 2: Accuracy and Precision (Representative Data)

MatrixSpiked Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Human Plasma1 (LLOQ)95 - 105< 15
3 (Low QC)92 - 108< 10
50 (Mid QC)94 - 106< 8
400 (High QC)96 - 104< 7

Table 3: Recovery and Matrix Effect (Representative Data for SPE)

AnalyteMatrixExtraction Recovery (%)Matrix Effect (%)
MRE-269Human Plasma85 - 9590 - 110
MRE-269Human Urine88 - 9888 - 105

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the sample preparation and quantification of MRE-269 in various biological matrices. The choice of sample preparation technique will depend on the specific requirements of the study, such as sample volume, required sensitivity, and throughput. For all applications, the use of a stable isotope-labeled internal standard and a validated LC-MS/MS method is essential for obtaining high-quality bioanalytical data.

References

Application Note: Stability Assessment of MRE-269-d7 in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MRE-269 is the pharmacologically active metabolite of Selexipag (B1681723), a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension.[1] In bioanalytical studies, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices. MRE-269-d7, a deuterated form of MRE-269, serves this purpose. Ensuring the stability of this compound in plasma under various storage and handling conditions is a critical component of bioanalytical method validation.[2][3] This document provides a detailed protocol for assessing the stability of this compound in human plasma to ensure the integrity and reliability of pharmacokinetic and other clinical studies.

The stability of an analyte in a biological matrix is influenced by factors such as enzymatic degradation, pH, temperature, and light exposure.[3] Therefore, stability evaluations are performed to mimic the conditions that samples may encounter from collection to analysis. These evaluations typically include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[2][4][5] The acceptance criterion for stability is generally that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]

This application note outlines a comprehensive protocol for the stability testing of this compound in human plasma, provides a template for data presentation, and includes graphical representations of the experimental workflow and the metabolic pathway of the parent compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Internal Standard (a suitable stable isotope-labeled molecule, if this compound is not being used as the internal standard itself in a different assay)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Phosphate buffered saline (PBS), pH 7.4

Stock and Working Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or Methanol) to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 (v/v) Acetonitrile:Water to achieve concentrations required for spiking into plasma.

Plasma Sample Preparation (Protein Precipitation)
  • Thaw blank human plasma at room temperature.

  • Spike the blank plasma with the this compound working solution to achieve the desired quality control (QC) concentrations (e.g., low, mid, and high concentrations).

  • Vortex the spiked plasma samples for 30 seconds.

  • To a 100 µL aliquot of the spiked plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis

A validated LC-MS/MS method should be used for the quantification of this compound. The following are suggested starting parameters:

  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve good separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MRM Transitions: To be determined by infusion of the this compound standard.

Stability Assessment Protocols

For each stability study, two sets of QC samples at low and high concentrations are prepared. One set is analyzed immediately (time zero), and the other is subjected to the stability test conditions.

  • Prepare spiked plasma QC samples at low and high concentrations.

  • Store the QC samples at -80°C for 24 hours.

  • Thaw the samples completely at room temperature.

  • Repeat this freeze-thaw cycle for a total of three cycles.

  • After the final thaw, process the samples as described in section 3 and analyze by LC-MS/MS.

  • Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared (time zero) samples.

  • Prepare spiked plasma QC samples at low and high concentrations.

  • Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might spend on the bench during processing.

  • After the specified duration, process the samples and analyze by LC-MS/MS.

  • Compare the mean concentration of the bench-top samples to the mean concentration of freshly prepared (time zero) samples.

  • Prepare multiple aliquots of spiked plasma QC samples at low and high concentrations.

  • Store the samples at -80°C.

  • Analyze a set of QC samples at regular intervals (e.g., 1, 3, 6, 9, and 12 months).

  • Compare the mean concentration of the stored samples at each time point to the mean concentration of freshly prepared (time zero) samples.

Data Presentation

The results of the stability studies should be summarized in tables. The percentage deviation of the mean concentration of the stability samples from the nominal concentration should be calculated.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelCycle 1 Conc. (ng/mL)Cycle 2 Conc. (ng/mL)Cycle 3 Conc. (ng/mL)Mean Conc. (ng/mL)Nominal Conc. (ng/mL)% Recovery
Low QC4.954.894.924.925.0098.4
High QC49.849.549.649.650.099.2

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC Level4h Conc. (ng/mL)8h Conc. (ng/mL)24h Conc. (ng/mL)Mean Conc. (24h)Nominal Conc. (ng/mL)% Recovery (24h)
Low QC5.014.984.904.905.0098.0
High QC50.249.949.749.750.099.4

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

QC Level1 Month Conc. (ng/mL)3 Months Conc. (ng/mL)6 Months Conc. (ng/mL)12 Months Conc. (ng/mL)Nominal Conc. (ng/mL)% Recovery (12 Months)
Low QC4.964.914.884.855.0097.0
High QC49.949.449.248.950.097.8

Visualizations

experimental_workflow cluster_stability Stability Conditions start Start: Prepare this compound Spiked Plasma QCs freeze_thaw Freeze-Thaw Cycles (3 cycles, -80°C to RT) start->freeze_thaw bench_top Short-Term (Bench-Top) (Room Temperature) start->bench_top long_term Long-Term Storage (-80°C) start->long_term processing Sample Preparation (Protein Precipitation) freeze_thaw->processing bench_top->processing long_term->processing analysis LC-MS/MS Analysis processing->analysis evaluation Data Evaluation (% Recovery vs. T0) analysis->evaluation

Caption: Experimental workflow for this compound plasma stability testing.

metabolic_pathway selexipag Selexipag (Prodrug) enzyme Carboxylesterases (e.g., CES1 in liver) selexipag->enzyme mre269 MRE-269 (Active Metabolite) enzyme->mre269 Metabolic Conversion

Caption: Metabolic conversion of Selexipag to MRE-269.

References

Application Notes and Protocols for Evaluating MRE-269 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, the active metabolite of selexipag (B1681723), is a potent and selective agonist of the prostacyclin I2 (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor by MRE-269 initiates a signaling cascade that plays a crucial role in vasodilation and the inhibition of smooth muscle cell proliferation. These application notes provide detailed protocols for key cell-based assays to evaluate the pharmacological activity of MRE-269, focusing on its effects on Pulmonary Artery Smooth Muscle Cells (PASMCs).

Mechanism of Action

MRE-269 selectively binds to the IP receptor, a Gs-coupled GPCR. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and the inhibition of cell proliferation. A key pathway in the anti-proliferative effect of MRE-269 in PASMCs involves the upregulation of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3.[1]

Diagram: MRE-269 Signaling Pathway

MRE269_Signaling_Pathway MRE269 MRE-269 IP_Receptor IP Receptor (Gs-coupled GPCR) MRE269->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Gene Expression (ID1, ID3) PKA->Gene_Expression Upregulates Vasodilation Vasodilation PKA->Vasodilation Promotes Proliferation Cell Proliferation (Inhibition) Gene_Expression->Proliferation Leads to

Caption: MRE-269 signaling cascade in target cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of MRE-269 activity determined from various cell-based assays.

Table 1: Receptor Binding Affinity and Potency of MRE-269

ParameterCell Line/SystemValueReference
Ki (human IP receptor)-20 nM[2]
EC50 (cAMP accumulation)PASMCs32 nM[2]

Table 2: Anti-proliferative Activity of MRE-269

ParameterCell LineConditionValueReference
IC50CTEPH PASMCsPDGF-induced proliferation0.07 µM[3]
IC50Normal PASMCsPDGF-induced proliferation3.67 µM[3]

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels in response to MRE-269, providing a direct measure of IP receptor activation.

Diagram: cAMP Accumulation Assay Workflow

cAMP_Assay_Workflow Start Start Seed_Cells Seed PASMCs in a 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_MRE269 Add varying concentrations of MRE-269 Incubate_1->Add_MRE269 Incubate_2 Incubate for 30 minutes Add_MRE269->Incubate_2 Lyse_Cells Lyse cells Incubate_2->Lyse_Cells Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze_Data Analyze data and determine EC50 Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cAMP accumulation assay.

Protocol:

Materials:

  • Human Pulmonary Artery Smooth Muscle Cells (PASMCs)

  • Cell culture medium (e.g., SmGM-2)

  • 96-well cell culture plates

  • MRE-269

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF cAMP kit or ELISA-based kit)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed PASMCs into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Pre-treatment: The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

  • MRE-269 Treatment: Add varying concentrations of MRE-269 (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.

  • Data Analysis: Plot the cAMP concentration against the log of the MRE-269 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell Proliferation (BrdU Incorporation) Assay

This assay measures the anti-proliferative effect of MRE-269 by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

Diagram: BrdU Incorporation Assay Workflow

BrdU_Assay_Workflow Start Start Seed_Cells Seed PASMCs in a 96-well plate Start->Seed_Cells Starve_Cells Serum-starve cells (e.g., 24 hours) Seed_Cells->Starve_Cells Treat_Cells Treat with MRE-269 and/or PDGF (proliferative stimulus) Starve_Cells->Treat_Cells Add_BrdU Add BrdU labeling solution Treat_Cells->Add_BrdU Incubate Incubate for 2-24 hours Add_BrdU->Incubate Fix_Denature Fix cells and denature DNA Incubate->Fix_Denature Add_Antibody Add anti-BrdU antibody Fix_Denature->Add_Antibody Add_Substrate Add HRP-conjugated secondary antibody and substrate Add_Antibody->Add_Substrate Measure_Absorbance Measure absorbance (e.g., 450 nm) Add_Substrate->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for BrdU incorporation assay.

Protocol:

Materials:

  • Human PASMCs

  • Cell culture medium

  • 96-well cell culture plates

  • MRE-269

  • Platelet-derived growth factor (PDGF)

  • BrdU Cell Proliferation ELISA Kit (colorimetric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PASMCs in a 96-well plate at a density of 3,000-5,000 cells per well.

  • Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of MRE-269 (e.g., 10⁻⁹ to 10⁻⁵ M) in the presence of a proliferative stimulus like PDGF (e.g., 10 ng/mL). Include appropriate controls (vehicle, PDGF alone).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The optimal labeling time may vary depending on the cell proliferation rate.[4]

  • Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution provided in the kit. Incubate for 30 minutes at room temperature.[5][6][7]

  • Antibody Incubation: Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.[5][6][7]

  • Secondary Antibody and Substrate: Wash the wells and add the HRP-conjugated secondary antibody. After another incubation and wash, add the TMB substrate.[6][7]

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control (PDGF alone). Plot the percentage of inhibition against the log of the MRE-269 concentration and fit the data to determine the IC50 value.

Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the MRE-269-induced changes in the mRNA levels of target genes, such as ID1 and ID3, in PASMCs.

Diagram: RT-qPCR Workflow

RTqPCR_Workflow Start Start Treat_Cells Treat PASMCs with MRE-269 Start->Treat_Cells Isolate_RNA Isolate total RNA Treat_Cells->Isolate_RNA Synthesize_cDNA Synthesize cDNA (Reverse Transcription) Isolate_RNA->Synthesize_cDNA Perform_qPCR Perform quantitative PCR with primers for target (ID1, ID3) and reference genes Synthesize_cDNA->Perform_qPCR Analyze_Data Analyze data using the ΔΔCt method Perform_qPCR->Analyze_Data End End Analyze_Data->End

Caption: Workflow for RT-qPCR analysis.

Protocol:

Materials:

  • Human PASMCs

  • MRE-269

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (ID1, ID3) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Culture PASMCs to 70-80% confluency and then treat with MRE-269 (e.g., 1 µM) for a specified time (e.g., 24 hours).

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.[8][9]

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.[8][9]

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target genes (ID1, ID3) and a reference gene.

    • Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[10]

Note on Primer Design: Specific and efficient primers are crucial for accurate qPCR results. It is recommended to design primers spanning an exon-exon junction to avoid amplification of genomic DNA. Primer sequences should be validated for specificity and efficiency before use. While specific primer sequences for ID1 and ID3 can be designed using publicly available tools, referencing published studies for validated sequences is advisable.[10][11][12][13]

References

Application Notes and Protocols for in vivo Animal Models for Testing MRE-269 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269 is the active metabolite of selexipag (B1681723), a selective prostacyclin (IP) receptor agonist. It exerts its therapeutic effects in pulmonary arterial hypertension (PAH) through IP receptor-mediated vasodilation and inhibition of vascular smooth muscle cell proliferation. The evaluation of MRE-269's efficacy in vivo is crucial for preclinical assessment. This document provides detailed application notes and protocols for two widely used rat models of PAH: the monocrotaline (B1676716) (MCT) model and the Sugen 5416/hypoxia (SuHx) model.

Mechanism of Action and Signaling Pathway

MRE-269 selectively binds to the prostacyclin (IP) receptor, a Gs protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in pulmonary arterial smooth muscle cells (PASMCs) result in vasodilation and have anti-proliferative effects, counteracting the pathological vascular remodeling characteristic of PAH.

MRE269_Signaling_Pathway MRE269 MRE-269 IPR IP Receptor (Gs-coupled) MRE269->IPR binds to AC Adenylyl Cyclase IPR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to AntiProliferation Anti-Proliferation PKA->AntiProliferation leads to

MRE-269 Signaling Pathway

In Vivo Animal Models for Efficacy Testing

Two robust and widely accepted rat models for inducing pulmonary hypertension are the monocrotaline (MCT) model and the Sugen 5416/hypoxia (SuHx) model. These models recapitulate key pathophysiological features of human PAH.

Experimental Workflow Overview

The general workflow for testing the efficacy of MRE-269 (administered as its prodrug, selexipag) in these models is as follows:

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment AnimalAcclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Baseline Baseline Measurements (optional) AnimalAcclimatization->Baseline Induction PAH Induction (MCT or SuHx) Baseline->Induction Randomization Randomization into Groups (Vehicle, Selexipag) Induction->Randomization Treatment Daily Oral Administration (e.g., 3-4 weeks) Randomization->Treatment Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Treatment->Hemodynamics Hypertrophy Right Ventricular Hypertrophy (Fulton's Index) Hemodynamics->Hypertrophy Histology Histopathological Analysis (Vascular Remodeling) Hypertrophy->Histology

General Experimental Workflow

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension Model

This model involves a single subcutaneous injection of monocrotaline, which induces endothelial injury and subsequent pulmonary vascular remodeling.

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • Monocrotaline (MCT)

  • 0.5 N HCl

  • 0.5 N NaOH

  • Sterile water for injection

  • Selexipag (prodrug of MRE-269)

  • Vehicle for selexipag (e.g., 0.5% methylcellulose (B11928114) solution)

  • Anesthesia (e.g., isoflurane)

  • Equipment for hemodynamic measurements (pressure transducer, catheter)

  • Histology supplies

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions before the experiment.

  • MCT Solution Preparation: Dissolve MCT in 0.5 N HCl, neutralize to pH 7.4 with 0.5 N NaOH, and dilute with sterile water to a final concentration of 60 mg/mL.[1]

  • PAH Induction: Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to each rat.[1]

  • Treatment Groups: After a set period for PAH development (e.g., 14 days), randomly assign rats to the following groups:

    • Vehicle control group

    • Selexipag-treated group(s) (e.g., 6 mg/kg/day, administered orally twice daily)

  • Treatment Administration: Administer selexipag or vehicle orally for a specified duration (e.g., 2 to 3 weeks).

  • Efficacy Assessment (at the end of the treatment period):

    • Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Right Ventricular Hypertrophy: Euthanize the animals, dissect the heart, and separate the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each component to calculate the Fulton's Index (RV/[LV+S]).

    • Histopathological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin) to assess pulmonary artery wall thickness and vascular remodeling.

Expected Outcomes:

  • MCT-treated rats will develop significant pulmonary hypertension, characterized by elevated RVSP and mPAP.

  • Increased Fulton's Index, indicating right ventricular hypertrophy.

  • Thickening of the medial layer of pulmonary arterioles.

  • Treatment with selexipag is expected to attenuate these pathological changes.

Protocol 2: Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension Model

This model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic hypoxia, leading to a more severe PAH phenotype that closely resembles human PAH, including the formation of occlusive vascular lesions.

Materials:

  • Male Sprague-Dawley or Fischer rats (6 weeks old)

  • Sugen 5416 (SU5416)

  • Vehicle for Sugen 5416 (e.g., CMC-based solution)

  • Hypoxia chamber (10% O₂)

  • Selexipag

  • Vehicle for selexipag (0.5% methylcellulose solution)

  • Anesthesia (e.g., isoflurane)

  • Equipment for hemodynamic measurements

  • Histology supplies

Procedure:

  • Animal Acclimatization: As in Protocol 1.

  • PAH Induction:

    • Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg body weight).

    • Immediately following the injection, place the rats in a hypoxia chamber with 10% oxygen for 3 weeks.

    • After 3 weeks, return the rats to normoxic conditions (room air).

  • Treatment Groups: Randomly assign rats to treatment groups at a specified time point after induction (e.g., at the end of the 3-week hypoxia period for an "early-stage" study, or 2 weeks after returning to normoxia for a "late-stage" study).

    • Vehicle control group

    • Selexipag-treated group(s) (e.g., 10 mg/kg or 30 mg/kg, administered orally twice daily)

  • Treatment Administration: Administer selexipag or vehicle orally for a specified duration (e.g., 3 weeks).

  • Efficacy Assessment: Perform hemodynamic, hypertrophic, and histopathological assessments as described in Protocol 1. Additionally, quantify the percentage of occluded small pulmonary vessels.

Expected Outcomes:

  • SuHx rats will develop severe PAH with markedly elevated RVSP and RV hypertrophy.

  • Development of occlusive pulmonary vascular lesions.

  • Selexipag treatment is expected to significantly reduce RVSP, attenuate RV hypertrophy, and decrease the percentage of occluded vessels.

Quantitative Data Summary

The following tables summarize the reported efficacy of selexipag in the SuHx rat model.

Table 1: Effect of Selexipag on Right Ventricular Systolic Pressure (RVSP) in SuHx Rats

Treatment GroupRVSP (mmHg)
Normoxia37.6 ± 0.8
SuHx + Vehicle (3 weeks post-hypoxia)95.7 ± 4.2
SuHx + Selexipag (10 mg/kg)78.5 ± 5.1
SuHx + Selexipag (30 mg/kg)67.9 ± 4.3**
p<0.05, **p<0.01 vs. SuHx + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Selexipag on Right Ventricular Hypertrophy (Fulton's Index) in SuHx Rats

Treatment GroupFulton's Index (RV/[LV+S])
Normoxia0.23 ± 0.01
SuHx + Vehicle (3 weeks post-hypoxia)0.63 ± 0.02
SuHx + Selexipag (10 mg/kg)0.56 ± 0.02
SuHx + Selexipag (30 mg/kg)0.50 ± 0.02**
p<0.05, **p<0.01 vs. SuHx + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of Selexipag on Occlusive Pulmonary Vascular Lesions in SuHx Rats

Treatment GroupOcclusive Lesions (%)
SuHx (end of hypoxia)14 ± 2
SuHx + Vehicle (3 weeks post-hypoxia)55 ± 5
SuHx + Selexipag (30 mg/kg)33 ± 4
p<0.01 vs. SuHx + Vehicle. Data are presented as mean ± SEM.

Table 4: Effect of Selexipag on Survival in Fischer SuHx Rats [2]

Treatment GroupSurvival Rate at Day 42
SuHx + Vehicle30%
SuHx + Selexipag (30 mg/kg)70%
p<0.05 vs. SuHx + Vehicle.

Conclusion

The monocrotaline and Sugen 5416/hypoxia rat models are valuable tools for the in vivo evaluation of MRE-269's therapeutic potential in pulmonary arterial hypertension. The provided protocols offer a standardized approach to assess the efficacy of MRE-269 (via its prodrug selexipag) on key disease parameters, including hemodynamics, right ventricular hypertrophy, and vascular remodeling. The quantitative data demonstrate the significant beneficial effects of selexipag in the robust SuHx model, supporting its clinical development for the treatment of PAH.

References

Application Notes and Protocols for Measuring cAMP Levels in Response to MRE-269

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, the active metabolite of selexipag (B1681723), is a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] Activation of the IP receptor by MRE-269 stimulates the Gs alpha subunit of the associated heterotrimeric G-protein.[4] This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels mediates a range of physiological effects, including vasodilation and inhibition of smooth muscle cell proliferation, making MRE-269 a valuable therapeutic agent for conditions such as pulmonary arterial hypertension (PAH).[7][8][9]

These application notes provide a detailed protocol for measuring intracellular cAMP levels in response to MRE-269 stimulation in a cell-based assay. The protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology, a robust and sensitive method for quantifying cAMP.

Signaling Pathway of MRE-269

MRE-269 selectively binds to the IP receptor, initiating a signaling cascade that results in the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses.

MRE269_Signaling_Pathway MRE269 MRE-269 IP_Receptor IP Receptor (Gs-coupled) MRE269->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Vasodilation) PKA->Downstream Phosphorylates targets

MRE-269 Signaling Pathway leading to cAMP production.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of MRE-269 in relation to IP receptor binding and cAMP pathway activation.

ParameterValueCell Type/Assay ConditionReference
Binding Affinity (Ki) 20 nMHuman IP receptor[9][10][11]
EC50 (Membrane Hyperpolarization) 32 nMHuman Pulmonary Artery Smooth Muscle Cells (PASMCs)[11]
Selectivity >130-fold selective for IP receptor over other prostanoid receptors (DP, EP1-4, FP, TP)Radioligand binding assays[10][11]
cAMP Induction Concentration-dependent increaseHuman Pulmonary Artery Smooth Muscle Cells (PASMCs)[3][10]

Note: The EC50 for direct cAMP accumulation may vary depending on the cell line and assay conditions.

Experimental Protocol: Measuring cAMP Levels using HTRF

This protocol outlines the measurement of MRE-269-induced cAMP accumulation in a recombinant cell line (e.g., CHO-K1) stably expressing the human IP receptor, using a competitive immunoassay HTRF kit (e.g., LANCE® Ultra cAMP Kit).

Materials
  • CHO-K1 cells stably expressing the human IP receptor

  • Cell culture medium (e.g., Ham's F-12, 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MRE-269

  • Iloprost (B1671730) (as a positive control)

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor

  • HTRF cAMP Assay Kit (containing Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody)

  • Lysis Buffer

  • 384-well white opaque microplates

  • HTRF-compatible microplate reader

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stim Cell Stimulation cluster_detect cAMP Detection cluster_analysis Data Analysis Cell_Culture 1. Culture CHO-K1-hIP cells Harvest 2. Harvest and resuspend cells Cell_Culture->Harvest Seed 3. Seed cells into 384-well plate Harvest->Seed Add_IBMX 5. Add IBMX to cells Seed->Add_IBMX Prepare_Compounds 4. Prepare MRE-269 and control solutions Add_Compounds 6. Add compounds and incubate Prepare_Compounds->Add_Compounds Add_IBMX->Add_Compounds Lyse 7. Lyse cells and add HTRF reagents Add_Compounds->Lyse Incubate_Detect 8. Incubate for HTRF reaction Lyse->Incubate_Detect Read_Plate 9. Read plate on HTRF reader Incubate_Detect->Read_Plate Std_Curve 10. Generate cAMP standard curve Read_Plate->Std_Curve Calc_cAMP 11. Calculate cAMP concentrations Std_Curve->Calc_cAMP Dose_Response 12. Plot dose-response curves (EC50, Emax) Calc_cAMP->Dose_Response

Experimental workflow for the HTRF cAMP assay.
Step-by-Step Procedure

1. Cell Preparation a. Culture CHO-K1 cells stably expressing the human IP receptor in appropriate cell culture medium until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4). d. Determine cell density and viability. e. Seed the cells into a 384-well white opaque microplate at a pre-optimized density (e.g., 1,500 - 5,000 cells/well) in a volume of 5 µL.

2. Compound Preparation a. Prepare a stock solution of MRE-269 in DMSO. b. Perform serial dilutions of MRE-269 in assay buffer to create a concentration range for the dose-response curve (e.g., 10 pM to 10 µM). c. Prepare solutions of positive controls (e.g., Iloprost and Forskolin) and a vehicle control (assay buffer with the same final DMSO concentration as the highest MRE-269 concentration).

3. Cell Stimulation a. To prevent the degradation of cAMP, add 2.5 µL of 4x concentrated IBMX solution (final concentration of 0.5-1 mM) to each well containing cells. b. Add 2.5 µL of the MRE-269 serial dilutions, positive controls, or vehicle control to the appropriate wells. c. Incubate the plate at room temperature for 30-60 minutes.

4. cAMP Detection a. Following the incubation period, add 5 µL of the HTRF lysis buffer containing the Europium-labeled cAMP tracer to each well. b. Immediately after, add 5 µL of the HTRF lysis buffer containing the ULight-labeled anti-cAMP antibody to each well. c. Seal the plate and incubate at room temperature for 60 minutes, protected from light.

5. Data Acquisition a. Read the plate on an HTRF-compatible microplate reader. b. Measure the fluorescence emission at 665 nm (specific signal) and 620 nm (reference signal).

6. Data Analysis a. Calculate the HTRF ratio (665 nm / 620 nm) for each well. b. Generate a standard curve using a known range of cAMP concentrations. c. Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve. d. Plot the cAMP concentration against the log of the MRE-269 concentration. e. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

Conclusion

This application note provides a comprehensive guide for researchers to accurately measure the intracellular cAMP response to MRE-269. The detailed protocol and supporting information will enable the generation of robust and reproducible data for the characterization of MRE-269 and other IP receptor agonists, aiding in drug discovery and development efforts.

References

Application Notes and Protocols for the Bioanalytical Method Validation of MRE-269

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of selexipag (B1681723), a selective prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. Accurate quantification of MRE-269 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed, validated bioanalytical method for the determination of MRE-269 in plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Mechanism of Action: MRE-269 Signaling Pathway

MRE-269 exerts its therapeutic effects by acting as a potent and selective agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR)[2][4]. The binding of MRE-269 to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP)[5]. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which promotes vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells (PASMCs)[5]. Recent studies also suggest that the antiproliferative effects of MRE-269 may be mediated by the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3[6][7].

MRE269_Signaling_Pathway cluster_cell Pulmonary Arterial Smooth Muscle Cell cluster_nucleus Nucleus MRE269 MRE-269 IP_receptor IP Receptor (GPCR) MRE269->IP_receptor binds Gs Gs Protein IP_receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates ID_genes ID1/ID3 Gene Expression PKA->ID_genes upregulates Vasodilation Vasodilation PKA->Vasodilation promotes Anti_proliferation Inhibition of Proliferation ID_genes->Anti_proliferation contributes to Bioanalytical_Workflow start Start: Plasma Sample (100 µL) protein_precipitation 1. Protein Precipitation Add Acetonitrile with IS start->protein_precipitation vortex1 Vortex (1 min) protein_precipitation->vortex1 centrifuge1 Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge1 supernatant_transfer 2. Supernatant Transfer centrifuge1->supernatant_transfer lle 3. Liquid-Liquid Extraction Add MTBE supernatant_transfer->lle vortex2 Vortex (5 min) lle->vortex2 centrifuge2 Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge2 organic_layer_transfer 4. Organic Layer Transfer centrifuge2->organic_layer_transfer evaporation 5. Evaporation to Dryness (Nitrogen, 40°C) organic_layer_transfer->evaporation reconstitution 6. Reconstitution in Mobile Phase (100 µL) evaporation->reconstitution injection 7. UPLC-MS/MS Injection (5 µL) reconstitution->injection

References

MRE-269-d7 solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269-d7 is the deuterated form of MRE-269, a potent and selective agonist for the prostacyclin (IP) receptor.[1][2][3] MRE-269 is the active metabolite of selexipag, a drug used in the treatment of pulmonary arterial hypertension.[1][2][4] The incorporation of deuterium (B1214612) atoms into the MRE-269 molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[1][2] These application notes provide detailed guidance on the preparation of this compound solutions and their proper storage to ensure stability and experimental reproducibility.

Data Presentation

This compound Solubility
SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO50117.22Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic and moisture can impact solubility.[1]
This compound Stock Solution Preparation (in DMSO)
Desired Concentration (mM)Mass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
Solvent Volume (mL) Solvent Volume (mL) Solvent Volume (mL)
12.344311.721723.4434
50.46892.34434.6887
100.23441.17222.3443

Calculations are based on a molecular weight of 426.56 g/mol for this compound.[1]

Storage and Stability of this compound
FormStorage Temperature (°C)Storage Duration
Powder-203 years
42 years
In Solvent-806 months
-201 month

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, for 1 mg of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound, add 0.2344 mL of DMSO.[1]

  • Vortex the solution thoroughly to dissolve the powder.

  • If the powder does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[1]

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general workflow for using this compound as an internal standard for the quantification of MRE-269 in biological samples.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 50 µL of the biological sample, add a specific volume of the this compound internal standard solution (e.g., 5 µL of a 1 µg/mL working solution).

    • Add a protein precipitation agent, such as 200 µL of acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a suitable volume of the prepared sample onto the LC-MS/MS system.

    • Develop an appropriate chromatographic method to separate MRE-269 and this compound from matrix components.

    • Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both MRE-269 and this compound.

    • Quantify the amount of MRE-269 in the sample by calculating the peak area ratio of MRE-269 to this compound and comparing it to a standard curve.

Visualizations

G MRE-269 Signaling Pathway MRE_269 MRE-269 IP_Receptor IP Receptor MRE_269->IP_Receptor G_Protein G Protein (Gs) IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response leads to

Caption: MRE-269 signaling pathway via the IP receptor.

G LC-MS/MS Internal Standard Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Chromatography LC Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Workflow for using this compound as an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of MRE-269-d7 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using MRE-269-d7 as an internal standard for the quantification of MRE-269 in LC-MS/MS analyses. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my experiment?

This compound is a stable isotope-labeled internal standard (SIL-IS) for MRE-269. An equal amount of the internal standard is added to all samples, including calibrators, quality controls (QCs), and unknown samples.[1][2] The ratio of the analyte (MRE-269) signal to the internal standard (this compound) signal is used to create a calibration curve for quantification.[1] This helps to correct for variability during sample preparation, injection, and analysis.[1][2]

Q2: Why is my this compound (Internal Standard) response highly variable between samples?

High variability in the internal standard (IS) response can indicate issues with sample preparation, the LC system, or the mass spectrometer.[3] Inconsistent pipetting, incomplete extraction, or problems with the autosampler can lead to different amounts of IS in the final vials.[3] Instability in the mass spectrometer's ion source can also cause a fluctuating signal.[3] It is crucial to investigate trends and systemic differences to identify the root cause.[2]

Q3: What are matrix effects and how can they affect my this compound quantification?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of your results.[5][6] Even with a SIL-IS, significant or differential matrix effects can still lead to inaccurate quantification.[7]

Q4: What are the common causes of poor peak shape (tailing, fronting, splitting) for MRE-269 and this compound?

Poor peak shape can be caused by a variety of factors. Peak tailing for basic compounds is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based column.[8] Other causes can include column contamination, a partially plugged column frit, or an injection solvent that is stronger than the mobile phase.[8][9] Peak fronting or splitting can be caused by issues like column degradation or injecting the sample in a solvent stronger than the mobile phase.[10][11]

Troubleshooting Guide

Issue 1: No or Very Low Signal for MRE-269 and/or this compound

Question: I am not seeing any peaks for my analyte or internal standard. What should I check?

Answer: This issue can stem from the sample preparation, the LC system, or the MS detector. Follow these steps to diagnose the problem:

Potential Cause Troubleshooting Steps
Sample Preparation Issue 1. Verify Concentrations: Double-check the concentrations of your MRE-269 and this compound stock and working solutions. Prepare fresh solutions if necessary.[12][13] 2. Check Sample Handling: Ensure the correct volume of internal standard was added to each sample. Review the entire sample preparation procedure for any potential errors.[12]
LC System Malfunction 1. Check for Leaks: Inspect all fittings and connections for any signs of leaks. 2. Ensure Proper Flow: Verify that the mobile phase is flowing correctly and the pumps are functioning. Purge the pumps to remove any air bubbles.[12][13] 3. Check Injection: Ensure the autosampler is injecting the correct volume and the syringe is not clogged.[11]
MS Detector Settings 1. Confirm MS Settings: Check that the correct MRM transitions, collision energies, and ion source parameters are being used for both MRE-269 and this compound.[12] 2. Tune the Mass Spectrometer: Perform a system tune to ensure the MS is functioning correctly.[12][13] 3. Check Ion Source: Inspect the ion source for cleanliness and proper positioning of the spray needle.[3]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My peaks for MRE-269 and this compound are tailing severely. How can I improve the peak shape?

Answer: Poor peak shape can compromise the accuracy of your integration and quantification. The table below outlines common causes and solutions.

Potential Cause Troubleshooting Steps
Secondary Interactions 1. Acidify Mobile Phase: Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase. This can help to protonate residual silanol groups on the column and reduce peak tailing for basic compounds.[8]
Column Issues 1. Column Contamination: Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[9][11] 2. Column Void: A void at the head of the column can cause peak splitting. This may require replacing the column.[9]
Injection Solvent Mismatch 1. Solvent Strength: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[9][11] Injecting in a stronger solvent can cause peak distortion.[9]
Extra-Column Volume 1. Check Tubing and Fittings: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[9]
Issue 3: High Variability in this compound Response

Question: The peak area of my internal standard, this compound, is fluctuating significantly across my sample batch. What could be the cause?

Answer: A stable internal standard response is critical for accurate quantification.[2] Variability can be introduced at several stages of the analytical process.

Potential Cause Troubleshooting Steps
Inconsistent Sample Prep 1. Pipetting Technique: Ensure consistent and accurate pipetting of the internal standard into every sample. 2. Extraction Efficiency: Inconsistent extraction recovery can lead to variable IS response. Optimize your extraction procedure to ensure it is robust and reproducible.
Autosampler Issues 1. Injection Volume: Verify that the autosampler is injecting a consistent volume. Air bubbles in the syringe can be a source of variability.[3] 2. Carryover: If a high concentration sample is followed by a low one, carryover can occur.[3] Implement a needle wash step with a strong solvent to minimize this.[14]
Matrix Effects 1. Differential Ion Suppression: Even with a SIL-IS, severe and variable matrix effects can cause fluctuations in the IS signal.[7] Consider improving your sample cleanup procedure to remove more interfering matrix components.[6][9]
Ion Source Instability 1. Source Cleanliness: A dirty ion source can lead to an unstable spray and fluctuating signal. Clean the ion source according to the manufacturer's recommendations.[3]

Experimental Protocols

Protocol 1: System Suitability Test (SST)

Objective: To verify that the LC-MS/MS system is performing adequately before running an analytical batch.

Procedure:

  • Prepare a standard solution containing a known concentration of MRE-269 and this compound in a clean solvent (e.g., 50:50 acetonitrile:water).

  • Make at least five replicate injections of the SST solution at the beginning of the analytical run.

  • Evaluate the following parameters:

    • Peak Area Precision: The relative standard deviation (%RSD) of the peak areas for both MRE-269 and this compound should be within an acceptable range (e.g., <15%).

    • Retention Time Precision: The %RSD of the retention times should be very low (e.g., <2%).

    • Peak Shape: The peak asymmetry or tailing factor should be within an acceptable range (e.g., 0.8 - 1.5).

Data Presentation:

InjectionMRE-269 Peak AreaThis compound Peak AreaMRE-269 Retention Time (min)This compound Retention Time (min)
11,205,0001,510,0003.453.44
21,215,0001,525,0003.463.45
31,198,0001,499,0003.453.44
41,220,0001,530,0003.463.45
51,208,0001,515,0003.453.44
Mean 1,209,2001,515,8003.453.44
%RSD 0.7%0.8%0.1%0.1%
Protocol 2: Matrix Effect Assessment (Post-Column Infusion)

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Procedure:

  • Set up a constant infusion of a solution containing MRE-269 and this compound into the MS detector, post-column. This is typically done using a syringe pump and a T-fitting.

  • Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.

  • Monitor the signal of MRE-269 and this compound. A stable baseline signal should be observed.

  • Any deviation (dip or peak) from this stable baseline as the blank matrix components elute from the column indicates the presence of matrix effects.

  • If a significant dip in the signal is observed at the retention time of your analyte, this indicates ion suppression, and your sample cleanup method may need to be improved.

Visualizations

experimental_workflow LC-MS/MS Experimental Workflow for MRE-269 Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Calibrator, QC, Unknown) Spike Spike with this compound Sample->Spike Extract Extract Analytes (e.g., Protein Precipitation) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI/APCI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area Ratios (MRE-269 / this compound) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for the quantification of MRE-269 using this compound as an internal standard.

troubleshooting_workflow Troubleshooting Logic for this compound Quantification Start Problem Observed with this compound Quantification Check_SST Run System Suitability Test (SST) Start->Check_SST SST_Pass SST Passes? Check_SST->SST_Pass Fix_System Troubleshoot LC-MS/MS System (Pumps, Leaks, MS Tune, Source Cleaning) SST_Pass->Fix_System No Investigate_Sample Investigate Sample Preparation & Matrix SST_Pass->Investigate_Sample Yes Fix_System->Check_SST Check_IS_Response Evaluate IS Response Across Batch Investigate_Sample->Check_IS_Response IS_Consistent IS Response Consistent? Check_IS_Response->IS_Consistent Fix_Prep Review Sample Prep Protocol (Pipetting, Extraction) IS_Consistent->Fix_Prep No Assess_Matrix_Effect Assess Matrix Effects (Post-Column Infusion) IS_Consistent->Assess_Matrix_Effect Yes Fix_Prep->Investigate_Sample Matrix_Effect_Present Significant Matrix Effect at Analyte RT? Assess_Matrix_Effect->Matrix_Effect_Present Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Matrix_Effect_Present->Improve_Cleanup Yes Review_Chroma Review Chromatography (Peak Shape) Matrix_Effect_Present->Review_Chroma No Improve_Cleanup->Assess_Matrix_Effect Peak_Shape_Good Peak Shape Acceptable? Review_Chroma->Peak_Shape_Good Optimize_Method Optimize LC Method (Mobile Phase, Column, Solvent) Peak_Shape_Good->Optimize_Method No End Problem Resolved Peak_Shape_Good->End Yes Optimize_Method->Review_Chroma

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS quantification.

References

Technical Support Center: MRE-269 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of MRE-269.

Frequently Asked Questions (FAQs)

Q1: What is MRE-269 and why is its bioanalysis important?

MRE-269 (also known as ACT-333679) is the active metabolite of Selexipag (B1681723), a prostacyclin receptor agonist used to treat pulmonary arterial hypertension. Accurate bioanalysis of MRE-269 is crucial for pharmacokinetic and toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for determining its safety and efficacy.

Q2: What are matrix effects and how do they impact MRE-269 bioanalysis?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source by co-eluting endogenous components from the biological sample (e.g., plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of MRE-269. Common sources of matrix effects in plasma include phospholipids (B1166683) and salts.

Q3: How can I identify if matrix effects are affecting my MRE-269 analysis?

A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the peak response of MRE-269 in a neat solution to its response when spiked into an extracted blank matrix from multiple sources. A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 suggests ion suppression and an MF > 1 indicates ion enhancement.

Q4: What are the initial steps to mitigate matrix effects in MRE-269 bioanalysis?

The first step is to optimize the sample preparation procedure to remove interfering matrix components. Common techniques include:

  • Protein Precipitation (PPT): A rapid method, but may not be sufficient to remove all interferences, especially phospholipids.

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning MRE-269 into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a sorbent to retain MRE-269 while matrix components are washed away, often resulting in the cleanest extracts.

Q5: Can chromatographic conditions be modified to reduce matrix effects?

Yes, optimizing the liquid chromatography (LC) method to separate MRE-269 from co-eluting matrix components is a key strategy. This can involve:

  • Changing the analytical column: Using a column with a different chemistry (e.g., biphenyl) may improve separation.

  • Adjusting the mobile phase: Modifying the organic solvent, aqueous phase, and additives (e.g., formic acid) can alter selectivity.

  • Modifying the gradient elution: A slower, more shallow gradient can improve the resolution between MRE-269 and interfering peaks.

Q6: How does the use of an internal standard (IS) help with matrix effects?

An internal standard, especially a stable isotope-labeled (SIL) version of MRE-269, is crucial. The IS is added to the samples before extraction and experiences similar matrix effects as the analyte. By calculating the peak area ratio of the analyte to the IS, variability due to matrix effects can be compensated for, leading to more accurate and precise results. If a SIL IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent MRE-269 signal intensity Ion suppression due to co-eluting matrix components (e.g., phospholipids).1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction or solid-phase extraction to better remove interferences. 2. Optimize Chromatography: Adjust the LC gradient to better separate MRE-269 from the suppression zone. Consider a different column chemistry.
High variability in results between different plasma lots Differential matrix effects across individual samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL IS): A SIL IS is the best way to compensate for sample-to-sample variations in matrix effects. 2. Evaluate Multiple Extraction Methods: Test different sample cleanup strategies to find one that provides consistent results across various lots of the biological matrix.
Poor peak shape (e.g., tailing, splitting) Column contamination or degradation; inappropriate mobile phase pH.1. Implement a Column Wash Routine: Use a strong solvent to wash the column between runs to remove strongly retained matrix components. 2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of MRE-269 to maintain a consistent ionization state.
Unexpected peaks interfering with MRE-269 or IS Contamination from solvents, collection tubes, or carryover from previous injections.1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Optimize Autosampler Wash: Increase the volume and use a stronger solvent for the autosampler wash to prevent carryover. 3. Inject Blank Samples: Run blank matrix samples between high-concentration samples to check for carryover.

Quantitative Data Summary

The following tables summarize the validation parameters for a UPLC-MS/MS method for the simultaneous quantification of Selexipag and MRE-269 in rat plasma.[1]

Table 1: MRE-269 Calibration Curve and LLOQ

ParameterValue
Calibration Curve Range0.05 - 250 ng/mL
Regression Equationy = 0.0126x + 0.0034
Correlation Coefficient (r²)0.998
Lower Limit of Quantification (LLOQ)0.05 ng/mL

Table 2: Precision and Accuracy of MRE-269 Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.056.8102.47.5103.8
Low0.15.398.56.2101.2
Medium104.1101.25.599.8
High2003.597.64.8100.5

Table 3: Recovery and Matrix Effect for MRE-269

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low0.185.493.2
Medium1088.295.8
High20086.594.5

Experimental Protocols

Protocol 1: Bioanalysis of MRE-269 in Rat Plasma by UPLC-MS/MS

This protocol is based on a validated method for the simultaneous determination of Selexipag and MRE-269.[1]

  • Sample Preparation (Protein Precipitation)

    • Aliquot 50 µL of rat plasma into a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (Diazepam, 100 ng/mL).

    • Add 200 µL of acetonitrile (B52724) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:water, 50:50, v/v).

    • Inject 2 µL of the reconstituted sample into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions

    • UPLC System: Waters ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.40 mL/min

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-1.5 min: 30% to 90% B

      • 1.5-2.5 min: 90% B

      • 2.5-2.6 min: 90% to 30% B

      • 2.6-3.5 min: 30% B

    • Mass Spectrometer: XEVO TQ-S Triple Quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • MRE-269: m/z 420.1 → 378.2

      • Diazepam (IS): m/z 285.0 → 154.0

Protocol 2: Quantitative Assessment of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike MRE-269 and the internal standard into the reconstitution solvent at low, medium, and high QC concentrations.

    • Set B (Post-extraction Spike): Extract six different lots of blank plasma using the validated sample preparation method. Spike MRE-269 and the internal standard into the final, dried extracts at low, medium, and high QC concentrations before reconstitution.

    • Set C (Pre-extraction Spike): Spike MRE-269 and the internal standard into six different lots of blank plasma at low, medium, and high QC concentrations before performing the extraction.

  • Analyze and Calculate:

    • Analyze all three sets of samples using the validated LC-MS/MS method.

    • Calculate Matrix Factor (MF):

      • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

    • Calculate Recovery (RE):

      • RE = (Mean peak area of Set C) / (Mean peak area of Set B)

    • Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

Visualizations

G cluster_0 MRE-269 Signaling Pathway MRE269 MRE-269 IPR Prostacyclin (IP) Receptor MRE269->IPR Binds Gs Gs Protein IPR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets G cluster_1 MRE-269 Bioanalysis Workflow Sample Plasma Sample Aliquot 50 µL Spike Spike IS Add Internal Standard Sample->Spike PPT Protein Precipitation Add Acetonitrile Spike->PPT Centrifuge Centrifuge 13,000 rpm, 10 min PPT->Centrifuge Evaporate Evaporate & Reconstitute Dry down and redissolve Centrifuge->Evaporate Analysis UPLC-MS/MS Analysis Inject into system Evaporate->Analysis Data Data Processing Quantify MRE-269 Analysis->Data G cluster_2 Logical Relationship: Selexipag and MRE-269 Selexipag Selexipag (Prodrug) Metabolism Metabolism (Carboxylesterase 1) Selexipag->Metabolism MRE269 MRE-269 (Active Metabolite) Metabolism->MRE269

References

isotopic exchange of deuterium in MRE-269-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRE-269-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on troubleshooting potential issues related to the isotopic exchange of deuterium (B1214612).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A1: MRE-269 is the active metabolite of the prostacyclin receptor agonist, Selexipag.[1][2] this compound is a deuterated version of MRE-269, where seven hydrogen atoms have been replaced by deuterium atoms. It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of MRE-269 quantification in biological matrices.

Q2: Where are the deuterium atoms located in this compound?

A2: The exact positions of the deuterium labels can vary by manufacturer. However, they are typically placed on metabolically stable positions of the molecule to prevent in-vivo exchange. For this compound, the deuterium atoms are commonly located on the isopropyl group and/or the butoxy chain. The carboxylic acid proton is labile and readily exchanges with protons from the solvent.

Q3: What is isotopic exchange and why is it a concern for this compound?

A3: Isotopic exchange is a chemical reaction in which a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[3] This is a concern for this compound as it can lead to a mass shift in the internal standard, potentially compromising the accuracy of quantitative analyses. The most common form of this is "back-exchange," where deuterium is lost and replaced by hydrogen.

Q4: Which deuterium atoms in this compound are most susceptible to exchange?

A4: The proton on the carboxylic acid group of MRE-269 is highly labile and will readily exchange with protons in any protic solvent (like water or methanol). Deuterium atoms on carbon atoms (C-D bonds) are generally much more stable. However, under certain analytical conditions (e.g., high pH, high temperature, or within the mass spectrometer's ion source), even these can be at risk of exchange, although this is less common for aliphatic and aromatic C-D bonds under standard LC-MS conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Symptom Possible Cause Recommended Solution
Unexpected mass shift of -1 Da or more for this compound peak in MS. Back-exchange of deuterium for hydrogen.- Check Solvent pH: Ensure that the sample and mobile phase pH are controlled. A pH range of 2-3 is often optimal for minimizing exchange.[4] - Minimize Sample Exposure to Protic Solvents: Reduce the time the sample is in solution before analysis. - Use Deuterated Solvents: If possible, for sample preparation, use deuterated solvents to minimize the proton source for back-exchange.
Poor chromatographic peak shape or splitting for this compound. On-column hydrogen-deuterium exchange.- Optimize LC Method: Use a rapid LC gradient to minimize the time the analyte spends on the column. - Lower Column Temperature: Reducing the column temperature can decrease the rate of on-column exchange.
Inconsistent quantification results when using this compound as an internal standard. Variability in the extent of deuterium back-exchange between samples and standards.- Matrix-Matched Standards: Prepare calibration standards in the same biological matrix as the samples to ensure similar exchange kinetics. - Consistent Sample Handling: Ensure uniform timing and temperature for all sample preparation steps.
Loss of deuterium label during sample storage. Exposure to moisture and unfavorable pH conditions over time.- Store in a Dry, Aprotic Solvent: Store stock solutions of this compound in a high-purity aprotic solvent (e.g., acetonitrile) at -20°C or below. - Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, aliquot the stock solution into single-use vials.

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Stability in a Protic Solvent

This protocol outlines a procedure to evaluate the stability of the deuterium label on this compound when exposed to a protic solvent over time.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • 0.1% Formic acid in acetonitrile (B52724)

  • LC-MS system (e.g., Triple Quadrupole)

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 methanol:water mixture.

  • Timepoint 0: Immediately inject the working solution into the LC-MS system.

  • Incubate the working solution at room temperature.

  • Inject the working solution at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze the data by monitoring the ion chromatograms for the expected m/z of this compound and any potential mass shifts corresponding to the loss of one or more deuterium atoms.

Data Analysis:

Calculate the percentage of the intact this compound remaining at each time point relative to the initial (time 0) peak area.

Time Point (hours)Peak Area (Intact this compound)% Intact this compound
0[Example Value]100%
1[Example Value][Calculate]
2[Example Value][Calculate]
4[Example Value][Calculate]
8[Example Value][Calculate]
24[Example Value][Calculate]
Protocol 2: Standard LC-MS Method for Quantification of MRE-269 using this compound

This protocol provides a general LC-MS method for the quantification of MRE-269.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • MRE-269: [Precursor Ion m/z] -> [Product Ion m/z]

    • This compound: [Precursor Ion m/z + 7] -> [Product Ion m/z]

  • Source Parameters: Optimize for MRE-269 signal (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Isotopic_Exchange_Pathway MRE_d7 This compound (Intact) MRE_d6 MRE-269-d6 (Loss of 1 Deuterium) MRE_d7->MRE_d6 Back-Exchange MRE_d5 MRE-269-d5 (Loss of 2 Deuterium) MRE_d6->MRE_d5 Further Back-Exchange Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Protic_Solvent->MRE_d7 Protic_Solvent->MRE_d6

Caption: Potential back-exchange pathway for this compound in the presence of a protic solvent.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Mass Check Mass Spectrum of this compound Start->Check_Mass Mass_Shift Mass Shift Observed? Check_Mass->Mass_Shift Optimize_LC Optimize LC Method (pH, Temp, Gradient) Mass_Shift->Optimize_LC Yes No_Mass_Shift No Mass Shift Mass_Shift->No_Mass_Shift No Check_Handling Review Sample Handling (Solvents, Time, Temp) Optimize_LC->Check_Handling Other_Issues Investigate Other Experimental Variables (e.g., Matrix Effects) No_Mass_Shift->Other_Issues

Caption: A logical workflow for troubleshooting inconsistent results when using this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of MRE-269 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of MRE-269 (the active metabolite of Selexipag) and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for the analysis of MRE-269 and Selexipag (B1681723)?

A1: The most common methods for the quantification of MRE-269 and its parent drug, Selexipag, in biological matrices are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[1][2] C18 and Phenyl-Hexyl columns are frequently used stationary phases.[3][4]

Q2: What is the primary metabolic pathway of Selexipag?

A2: Selexipag is a prodrug that is rapidly metabolized in the body to its active form, MRE-269 (ACT-333679), through hydrolysis by carboxylesterases.[2] MRE-269 is significantly more potent than Selexipag itself.[2] Further metabolism can occur via oxidation, catalyzed by CYP3A4 and CYP2C8, leading to hydroxylated and dealkylated products.[4]

Selexipag Metabolism Metabolic Pathway of Selexipag Selexipag Selexipag (Prodrug) MRE269 MRE-269 (ACT-333679) Active Metabolite Selexipag->MRE269 Hydrolysis (Carboxylesterases) Metabolites Oxidative Metabolites (Hydroxylated/Dealkylated) MRE269->Metabolites Oxidation (CYP3A4, CYP2C8)

Metabolic Pathway of Selexipag

Q3: What are the key validation parameters to consider for a bioanalytical method for MRE-269?

A3: According to regulatory guidelines, a bioanalytical method for MRE-269 should be validated for selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability. The correlation coefficient (r²) for the calibration curve should be greater than 0.99.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for MRE-269 shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for MRE-269 can arise from several factors related to the analyte's chemical properties and its interaction with the chromatographic system.

Troubleshooting Workflow for Peak Tailing:

Peak Tailing Troubleshooting Troubleshooting Workflow for MRE-269 Peak Tailing start Peak Tailing Observed for MRE-269 check_mobile_phase Check Mobile Phase pH Is it at least 2 pH units below the pKa of MRE-269? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% formic acid) check_mobile_phase->adjust_ph No check_column Evaluate Column Condition Is the column old or contaminated? check_mobile_phase->check_column Yes end Improved Peak Shape adjust_ph->end flush_column Flush or Replace Column check_column->flush_column Yes check_overload Check for Column Overload Are you injecting a high concentration of sample? check_column->check_overload No flush_column->end dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_sample_solvent Check Sample Solvent Is it stronger than the mobile phase? check_overload->check_sample_solvent No dilute_sample->end change_solvent Reconstitute sample in mobile phase check_sample_solvent->change_solvent Yes check_sample_solvent->end No change_solvent->end

Troubleshooting MRE-269 Peak Tailing

Potential Causes and Solutions:

  • Mobile Phase pH: MRE-269 is an acidic compound. If the mobile phase pH is not optimal, it can lead to secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of MRE-269 to maintain it in a single protonated state.[3] Adding 0.1% formic acid to the aqueous mobile phase is a common practice to achieve this and improve peak shape.[1][5]

  • Column Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute the sample or reduce the injection volume.

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the analyte.

    • Solution: Use a well-end-capped column or a column with a different stationary phase chemistry, such as a phenyl-hexyl column.[4]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: If possible, dissolve the sample in the initial mobile phase.

Issue 2: Retention Time Variability

Question: I am observing inconsistent retention times for MRE-269 and Selexipag between injections. What could be the cause?

Answer:

Retention time shifts can compromise peak identification and integration. The following are common causes and their solutions.

Potential Causes and Solutions:

  • Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. Ensure thorough mixing and degassing.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated. This may require flushing with 10-20 column volumes of the initial mobile phase.

  • System Leaks: Any leak in the HPLC/UPLC system can cause a drop in pressure and an increase in retention times.

    • Solution: Regularly inspect the system for leaks at all fittings and connections.

Issue 3: Matrix Effects in Bioanalysis

Question: I suspect matrix effects are impacting the accuracy of my MRE-269 quantification in plasma. How can I identify and mitigate this?

Answer:

Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS bioanalysis.

Identifying and Mitigating Matrix Effects:

  • Post-Column Infusion: This technique can help identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as MRE-269-d6 or MRE-269-d7, is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[6][7]

  • Sample Preparation: A robust sample preparation method is crucial to remove interfering matrix components.

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques generally provide cleaner extracts and can significantly reduce matrix effects.

  • Chromatographic Separation: Optimizing the chromatographic method to separate MRE-269 from the regions of ion suppression is an effective strategy.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of Selexipag and MRE-269 in Plasma

This protocol is a representative example based on published methods.[1][5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add the internal standard solution (e.g., this compound).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient tailored to achieve separation.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • Selexipag: m/z 497.4 → 302.2[1]

      • MRE-269: m/z 420.1 → 378.2[1]

Workflow for Sample Analysis:

Sample Analysis Workflow Sample Preparation and Analysis Workflow start Plasma Sample add_is Add Internal Standard (e.g., this compound) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject analyze Data Acquisition (MRM Mode) inject->analyze quantify Quantification analyze->quantify

Sample Preparation and Analysis Workflow

Data Presentation

Table 1: Typical UPLC-MS/MS Method Parameters for Selexipag and MRE-269

ParameterSelexipagMRE-269 (ACT-333679)Internal Standard (Example: Diazepam)Reference
Precursor Ion (m/z) 497.4420.1285.0[1]
Product Ion (m/z) 302.2378.2154.0[1]
Linearity Range (ng/mL) 0.05 - 500.05 - 250N/A[1]
Recovery (%) 84.5 - 91.5881.21 - 93.90N/A[5]
Matrix Effect (%) 94.98 - 99.6793.17 - 99.23N/A[5]

Table 2: Typical RP-HPLC Method Parameters for Selexipag and its Impurities

ParameterSettingReference
Column Waters C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A Acetonitrile[2]
Mobile Phase B Phosphate Buffer (pH 3.0)[2]
Elution Mode Gradient[2]
Flow Rate 1.0 mL/min[2]
Detection PDA at 260 nm[2]
Column Temperature 30 °C[2]
Injection Volume 10 µL[2]

References

addressing poor peak shape in MRE-269 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of MRE-269. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is MRE-269 and why is its accurate analysis important?

MRE-269, also known as ACT-333679, is the active metabolite of the prodrug Selexipag.[1][2] It is a potent and selective agonist of the prostacyclin receptor (IP receptor).[2][3][4] Accurate quantification of MRE-269 is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug efficacy and safety evaluations in the treatment of conditions like pulmonary arterial hypertension.[1][2]

Q2: What are the typical chromatographic challenges encountered during MRE-269 analysis?

The most common issue reported is poor peak shape, specifically peak tailing. This can be attributed to the chemical properties of MRE-269, including the presence of a carboxylic acid group, and its potential interactions with the stationary phase of the HPLC column. Other challenges include achieving adequate retention, resolving MRE-269 from its parent drug Selexipag and other metabolites, and ensuring method robustness.

Q3: How can I improve the peak shape of MRE-269 in my chromatogram?

Improving the peak shape of MRE-269 often involves optimizing the mobile phase pH, selecting an appropriate column, and ensuring proper sample preparation. A detailed troubleshooting guide for addressing poor peak shape is provided in the following section.

Troubleshooting Guide: Addressing Poor Peak Shape in MRE-269 Analysis

Poor peak shape, particularly peak tailing, can significantly impact the accuracy and precision of MRE-269 quantification. This guide provides a systematic approach to diagnosing and resolving this common issue.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum.

Potential Cause 1: Secondary Interactions with Residual Silanols

The stationary phase in reversed-phase HPLC columns, especially older silica-based columns, can have exposed, negatively charged silanol (B1196071) groups. The carboxylic acid moiety of MRE-269 can interact with these sites, leading to peak tailing.

Solutions:

  • Mobile Phase pH Adjustment: MRE-269 has a predicted acidic pKa of approximately 3.51 due to its carboxylic acid group.[5] To minimize interactions with silanol groups, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the analyte. Operating at a pH of around 2.5 to 3.0 will ensure that the carboxylic acid is fully protonated, reducing its interaction with the stationary phase.

  • Use of End-Capped Columns: Employ modern, high-purity, end-capped C18 or C8 columns. End-capping effectively shields the residual silanol groups, minimizing secondary interactions.

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, be mindful of potential ion suppression if using mass spectrometry detection.

Potential Cause 2: Column Overload

Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.

Solutions:

  • Reduce Injection Volume or Sample Concentration: Prepare a dilution series of your sample and inject decreasing amounts to see if the peak shape improves.

  • Use a Higher Capacity Column: If sample concentration cannot be reduced, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.

Potential Cause 3: Extra-Column Volume

Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

Solutions:

  • Minimize Tubing Length and Diameter: Use narrow-bore tubing (e.g., 0.005" I.D.) and keep the length as short as possible.

  • Ensure Proper Fittings: Check all connections for tightness and ensure that the ferrule is correctly seated to avoid dead volume.

Potential Cause 4: Sample Solvent Effects

If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak distortion.

Solutions:

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.

  • Reduce Injection Volume: A smaller injection volume will minimize the impact of a strong sample solvent.

Potential Cause 5: Column Degradation

Over time, HPLC columns can degrade, especially when used with aggressive mobile phases or at high temperatures. This can lead to a loss of stationary phase and exposure of active silanol groups.

Solutions:

  • Replace the Column: If other troubleshooting steps fail, the column may have reached the end of its lifespan and should be replaced.

  • Use a Guard Column: A guard column can help to protect the analytical column from contaminants and extend its lifetime.

Summary of Troubleshooting Strategies for Poor Peak Shape

Potential Cause Key Solutions
Secondary Silanol InteractionsAdjust mobile phase pH to ~2.5-3.0; Use end-capped columns; Add mobile phase modifiers (e.g., TEA).
Column OverloadReduce sample concentration or injection volume; Use a higher capacity column.
Extra-Column VolumeMinimize tubing length and internal diameter; Ensure proper fittings.
Sample Solvent EffectsDissolve sample in initial mobile phase; Reduce injection volume.
Column DegradationReplace the column; Use a guard column.

Experimental Protocols

Stability-Indicating RP-HPLC Method for MRE-269

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% Orthophosphoric Acid (OPA) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).[1]

    • Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. A typical gradient might be: 0-2 min (30% B), 2-10 min (30-70% B), 10-12 min (70% B), 12-13 min (70-30% B), 13-15 min (30% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 260 nm.[1]

    • Injection Volume: 10 µL.[1]

Sample Preparation from Plasma
  • Protein Precipitation:

    • To 500 µL of plasma, add 1 mL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and inject into the HPLC system.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 500 µL of plasma onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute MRE-269 with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described above.

Visualizations

MRE-269 Signaling Pathway

MRE269_Signaling_Pathway MRE269 MRE-269 IP_Receptor Prostacyclin (IP) Receptor (G-protein coupled) MRE269->IP_Receptor binds and activates G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Anti_Proliferation Anti-Proliferation PKA->Anti_Proliferation leads to

Caption: MRE-269 signaling pathway via the IP receptor.

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow Start Poor Peak Shape Observed (e.g., Tailing) Check_pH Is Mobile Phase pH ~2 pH units below pKa (~3.5)? Start->Check_pH Adjust_pH Adjust pH to 2.5 - 3.0 Check_pH->Adjust_pH No Check_Column Is an end-capped column in use? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Endcapped Switch to an end-capped column Check_Column->Use_Endcapped No Check_Overload Is column overload suspected? Check_Column->Check_Overload Yes Use_Endcapped->Check_Overload Reduce_Load Reduce injection volume or sample concentration Check_Overload->Reduce_Load Yes Check_ExtraColumn Are extra-column volumes minimized? Check_Overload->Check_ExtraColumn No Reduce_Load->Check_ExtraColumn Optimize_System Use shorter, narrower tubing. Check fittings. Check_ExtraColumn->Optimize_System No Check_Solvent Does sample solvent match mobile phase? Check_ExtraColumn->Check_Solvent Yes Optimize_System->Check_Solvent Change_Solvent Re-dissolve sample in mobile phase Check_Solvent->Change_Solvent No Consider_Degradation Consider column degradation. Replace if necessary. Check_Solvent->Consider_Degradation Yes Change_Solvent->Consider_Degradation End Peak Shape Improved Consider_Degradation->End

Caption: Logical workflow for troubleshooting poor peak shape.

References

MRE-269-d7 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of MRE-269-d7 for researchers, scientists, and drug development professionals.

Troubleshooting Guide: this compound Stability Issues

This guide addresses potential issues you might encounter during the long-term storage and handling of this compound in your experiments.

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage conditions.Verify that the compound has been stored according to the recommended guidelines. For MRE-269, the non-deuterated parent compound, recommended storage is as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is best practice to follow these guidelines for this compound.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
Exposure to light or reactive surfaces.Store solutions in amber vials or protect them from light. Use inert containers (e.g., glass or polypropylene) for storage.
Precipitate observed in stock solution after thawing. Poor solubility or supersaturation at lower temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. Ensure the solvent used is appropriate for the desired concentration.
Solvent evaporation during storage.Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to increased compound concentration and precipitation.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.Analyze the compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify potential degradants.[2] Compare the chromatogram to that of a freshly prepared standard.
Impurities in the original compound lot.Review the Certificate of Analysis (CoA) for the specific lot of this compound to check for known impurities.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all labware. Run a blank analysis of the solvent to rule out contamination.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

Recommended Storage Conditions for MRE-269

Form Storage Temperature Duration
Powder-20°C≥ 4 years[3]
In Solvent-80°C2 years[1]
-20°C1 year[1]

2. How can I assess the stability of my this compound sample?

To assess the stability of your this compound sample, you can employ various analytical techniques.[4] High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[2] Mass spectrometry (MS) can also be used to identify and characterize any potential degradants.[2] Comparing the analytical profile of your stored sample to a freshly prepared standard will indicate the extent of any degradation.

3. What is the mechanism of action of MRE-269?

MRE-269 is the active metabolite of selexipag (B1681723) and functions as a selective agonist for the prostacyclin (IP) receptor.[3][5] Activation of the IP receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade results in vasodilation and has antiproliferative effects on pulmonary arterial smooth muscle cells.[3][6]

MRE-269 Signaling Pathway

MRE269_Signaling_Pathway MRE269 This compound IPR IP Receptor MRE269->IPR binds to AC Adenylate Cyclase IPR->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Antiproliferation Antiproliferation PKA->Antiproliferation leads to

Caption: this compound signaling pathway.

4. Are there any known degradation pathways for MRE-269?

Specific degradation products of MRE-269 are not detailed in the provided search results. However, molecules with similar functional groups may be susceptible to hydrolysis or oxidation under certain conditions. It is crucial to store the compound as recommended to minimize degradation.

Experimental Protocols

Protocol: Preparation of MRE-269 Stock Solution

This protocol is based on general laboratory practice and information for the parent compound, MRE-269.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber vials.

  • Store the aliquots at -80°C for long-term storage.

Workflow for Investigating this compound Stability

Stability_Workflow Start Start: Suspected Stability Issue Prep_Fresh Prepare Fresh this compound Standard Start->Prep_Fresh Analyze_Stored Analyze Stored Sample (e.g., HPLC, LC-MS) Start->Analyze_Stored Analyze_Fresh Analyze Fresh Standard Prep_Fresh->Analyze_Fresh Compare Compare Analytical Profiles Analyze_Stored->Compare Analyze_Fresh->Compare No_Degradation No Significant Degradation (Profiles Match) Compare->No_Degradation  Yes Degradation Degradation Confirmed (Unexpected Peaks / Reduced Main Peak) Compare->Degradation  No Troubleshoot Troubleshoot Experimental Parameters No_Degradation->Troubleshoot Discard Discard Degraded Stock and Prepare Fresh Aliquots Degradation->Discard

Caption: Workflow for troubleshooting this compound stability.

References

impact of different anticoagulants on MRE-269 plasma stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRE-269. The following information addresses potential issues related to the impact of different anticoagulants on the plasma stability of MRE-269 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection when analyzing MRE-269 plasma concentrations?

Q2: Can I use heparin as an anticoagulant for MRE-269 plasma stability studies?

A2: Heparin is another common anticoagulant, but its use can sometimes interfere with certain analytical methods, particularly those involving mass spectrometry, due to ion suppression effects. While it may be suitable, it is crucial to perform a validation experiment to compare the stability and recovery of MRE-269 in heparinized plasma versus EDTA plasma to ensure it does not adversely affect your assay.

Q3: What is the recommended storage temperature for plasma samples containing MRE-269?

A3: For short-term storage (up to 24 hours), plasma samples should be kept at 4°C. For long-term storage, it is imperative to store the samples at -80°C to minimize potential degradation. Avoid repeated freeze-thaw cycles as this can degrade the analyte and affect the integrity of the sample.

Q4: How quickly should I process the blood samples after collection to ensure the stability of MRE-269?

A4: Blood samples should be processed to plasma as soon as possible after collection, ideally within one hour. Centrifugation should be performed at a refrigerated temperature (e.g., 4°C) to separate the plasma. Prompt processing helps to minimize enzymatic activity that could potentially degrade MRE-269.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of MRE-269 in plasma samples.

Problem Potential Cause Recommended Solution
Low MRE-269 Recovery Analyte Degradation: MRE-269 may have degraded in the plasma sample due to enzymatic activity or improper storage.- Ensure blood samples are processed to plasma within one hour of collection. - Use EDTA as the anticoagulant to inhibit enzymatic activity. - Store plasma samples at -80°C immediately after processing. - Avoid repeated freeze-thaw cycles.
Suboptimal Anticoagulant: The chosen anticoagulant may be interfering with the assay or not adequately preserving the analyte.- Perform a validation study comparing different anticoagulants (e.g., EDTA, Sodium Citrate, Heparin). - Evaluate MRE-269 stability and recovery with each anticoagulant under your specific experimental conditions.
High Variability in Results Inconsistent Sample Handling: Variations in the time between blood collection and plasma separation, or inconsistent storage temperatures, can lead to variable degradation.- Standardize the entire sample collection and processing workflow. - Ensure all samples are handled under the same conditions (time, temperature).
Matrix Effects: Components in the plasma, potentially influenced by the anticoagulant, may be affecting the analytical measurement.- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. - Use a stable isotope-labeled internal standard for MRE-269 to correct for matrix effects.
Unexpected Peaks in Chromatogram Analyte Modification: MRE-269, a carboxylic acid, could potentially form esters if alcohols are present in sample processing reagents.- Review all reagents and solvents used in the sample preparation and analysis to ensure they are free of alcohols or other reactive components.
Contamination from Collection Tubes: Certain tube additives could leach into the plasma and interfere with the analysis.- Use high-quality blood collection tubes from a reputable supplier. - If contamination is suspected, test blank plasma from different tube types.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for MRE-269 Analysis

  • Blood Collection:

    • Collect whole blood samples into tubes containing K2EDTA as the anticoagulant.

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant.

    • Place the tubes on ice or in a refrigerated rack.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Sample Storage:

    • Transfer the plasma into clearly labeled polypropylene (B1209903) cryovials.

    • For immediate analysis, store the plasma at 4°C.

    • For long-term storage, immediately freeze the plasma samples at -80°C.

Protocol 2: Evaluation of Anticoagulant Effect on MRE-269 Stability

  • Sample Pooling:

    • Obtain a pool of drug-free human whole blood.

  • Anticoagulant Spiking:

    • Divide the pooled blood into three aliquots.

    • Add K2EDTA to the first aliquot, Sodium Heparin to the second, and Sodium Citrate to the third, at their recommended concentrations.

  • MRE-269 Spiking:

    • Spike each of the anticoagulated blood pools with a known concentration of MRE-269.

  • Plasma Preparation and Storage:

    • Process each aliquot to obtain plasma as described in Protocol 1.

    • Divide the plasma from each anticoagulant group into sub-aliquots for analysis at different time points (e.g., 0, 4, 8, 24 hours at 4°C and after 1, 2, 4 weeks at -80°C).

  • Sample Analysis:

    • At each time point, analyze the concentration of MRE-269 in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Compare the stability of MRE-269 in the presence of each anticoagulant over time. Calculate the percentage of degradation from the initial concentration (time 0).

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage & Analysis Blood_Collection Whole Blood Collection (Anticoagulant Tubes) Centrifugation Centrifugation (1500-2000 x g, 15 min, 4°C) Blood_Collection->Centrifugation < 1 hour Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Short_Term Short-Term Storage (4°C) Plasma_Separation->Short_Term Long_Term Long-Term Storage (-80°C) Plasma_Separation->Long_Term Analysis LC-MS/MS Analysis Short_Term->Analysis Long_Term->Analysis

Caption: Workflow for blood sample handling for MRE-269 analysis.

Logical_Relationship cluster_troubleshooting Troubleshooting Low MRE-269 Recovery Low_Recovery Observed Issue: Low MRE-269 Recovery Cause1 Potential Cause 1: Analyte Degradation Low_Recovery->Cause1 Cause2 Potential Cause 2: Suboptimal Anticoagulant Low_Recovery->Cause2 Cause3 Potential Cause 3: Matrix Effects Low_Recovery->Cause3 Solution1 Solution: - Process samples quickly - Use EDTA - Store at -80°C Cause1->Solution1 Solution2 Solution: - Validate different anticoagulants Cause2->Solution2 Solution3 Solution: - Optimize sample prep - Use internal standard Cause3->Solution3

Caption: Troubleshooting logic for low MRE-269 recovery.

Validation & Comparative

A Comparative In Vitro Analysis of MRE-269 and Other Prostacyclin IP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of MRE-269, the active metabolite of selexipag, with other prominent prostacyclin (IP) receptor agonists, including treprostinil (B120252), iloprost (B1671730), and beraprost (B1666799). The information presented is curated from experimental data to assist researchers in making informed decisions for their studies.

Comparative Analysis of Receptor Binding and Functional Potency

The efficacy of a prostacyclin analog is determined by its binding affinity (Ki) to the IP receptor and its functional potency (EC50) in cellular assays. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a cellular response, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).

The following table summarizes the in vitro binding affinities and functional potencies of MRE-269, treprostinil, iloprost, and beraprost for the human IP receptor.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) for cAMP AccumulationCell Type
MRE-269 20[1][2][3]32[1]Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
Treprostinil 32[4][5]1.9[4]Cells expressing human IP receptor
Iloprost 3.9[4]0.37[4]Cells expressing human IP receptor
Beraprost 16 (reported)[6]10.4[7]Human Embryonic Kidney 293 (HEK293) cells expressing IP receptors
Esuberaprost (B1248030) Not specified0.4[8]HEK-293 cells expressing human IP receptor

Esuberaprost is the active single isomer of beraprost.

MRE-269 distinguishes itself with high selectivity for the IP receptor, showing over 130-fold greater affinity compared to other prostanoid receptors (EP1-4, DP1, FP, and TP)[1][3]. In contrast, treprostinil also demonstrates high affinity for DP1 and EP2 receptors, while iloprost has a high affinity for the EP1 receptor[4]. This selectivity profile suggests that MRE-269 may have a more targeted therapeutic action with potentially fewer off-target effects.

Signaling Pathway of IP Receptor Agonists

Activation of the prostacyclin IP receptor by an agonist initiates a signaling cascade that is crucial for its vasodilatory and anti-proliferative effects. The binding of an agonist, such as MRE-269, to the G-protein coupled IP receptor leads to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates various downstream cellular responses.

IP_Signaling_Pathway cluster_membrane Plasma Membrane IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist IP Receptor Agonist (e.g., MRE-269) Agonist->IP_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (Vasodilation, Anti-proliferation) PKA->Response Mediates

IP Receptor Signaling Pathway

Experimental Methodologies

The data presented in this guide are derived from established in vitro experimental protocols. Below are detailed methodologies for the key assays used to characterize IP receptor agonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the IP receptor by a non-labeled agonist (e.g., MRE-269).

Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human IP receptor are cultured to confluence.

    • Cells are harvested, and the cell membranes are isolated through centrifugation and homogenization.

    • The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Reaction:

    • A constant concentration of a radiolabeled IP receptor ligand (e.g., [3H]-iloprost) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled competitor compound (e.g., MRE-269, treprostinil, iloprost) are added to the reaction mixture.

    • The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Objective: To quantify the increase in intracellular cAMP levels in response to stimulation by an IP receptor agonist.

Protocol:

  • Cell Culture:

    • Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) or HEK293 cells expressing the human IP receptor are seeded in multi-well plates and grown to a specific confluency.

  • Agonist Stimulation:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

    • Cells are then treated with various concentrations of the IP receptor agonist (e.g., MRE-269) and incubated for a specific time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis:

    • The amount of cAMP produced is plotted against the logarithm of the agonist concentration.

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay B1 Cell Membrane Preparation B2 Incubation with Radioligand & Competitor B1->B2 B3 Filtration & Washing B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50 -> Ki) B4->B5 C1 Cell Seeding C2 Agonist Stimulation (+ PDE Inhibitor) C1->C2 C3 Cell Lysis C2->C3 C4 cAMP Measurement (e.g., ELISA) C3->C4 C5 Data Analysis (EC50) C4->C5

In Vitro Experimental Workflows

References

A Comparative Analysis of MRE-269 and Iloprost Efficacy in Preclinical Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of MRE-269, the active metabolite of the selective IP prostacyclin receptor agonist selexipag (B1681723), and iloprost (B1671730), a synthetic prostacyclin analogue, in animal models of pulmonary hypertension (PH). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of this complex disease.

Executive Summary

Preclinical evidence suggests that while both MRE-269 and iloprost exhibit vasodilatory effects, MRE-269 demonstrates a more targeted and potentially disease-modifying profile. A key differentiator lies in their receptor selectivity; MRE-269 is a highly selective agonist for the prostacyclin (IP) receptor, whereas iloprost also interacts with other prostanoid receptors, including the prostaglandin (B15479496) E receptor 3 (EP3), which can mediate vasoconstriction. This difference in mechanism may underlie the observation that MRE-269, unlike iloprost, has been shown to ameliorate occlusive vascular remodeling in the Sugen/hypoxia (SuHx) rat model of severe pulmonary arterial hypertension (PAH). Furthermore, MRE-269 induces consistent vasodilation in both large and small pulmonary arteries, whereas the efficacy of iloprost can be diminished in smaller vessels.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of selexipag (the prodrug of MRE-269) in the Sugen/hypoxia (SuHx) rat model of PAH. While direct head-to-head quantitative data for iloprost in the same comprehensive study is limited in the public domain, key qualitative distinctions regarding its effect on vascular remodeling are noted.

Table 1: Effect of Selexipag (MRE-269) on Right Ventricular Systolic Pressure (RVSP) in SuHx Rats [1][2][3][4]

Treatment GroupRVSP (mmHg) at 6 Weeks
Normal37.6 ± 0.8
SuHx + Vehicle95.7 ± 4.2
SuHx + Selexipag (30 mg/kg/day)Significantly reduced vs. Vehicle

Data presented as mean ± SEM. The study demonstrated a significant improvement with selexipag treatment.

Table 2: Effect of Selexipag (MRE-269) on Right Ventricular Hypertrophy (Fulton's Index) in SuHx Rats [1][2][3][4]

Treatment GroupFulton's Index (RV/[LV+S]) at 6 Weeks
Normal0.23 ± 0.01
SuHx + Vehicle0.63 ± 0.02
SuHx + Selexipag (30 mg/kg/day)Significantly reduced vs. Vehicle

Data presented as mean ± SEM. A lower Fulton's Index indicates less right ventricular hypertrophy.

Table 3: Effect of Selexipag (MRE-269) on Survival in Fischer SuHx Rats [1][2][3][4]

Treatment GroupSurvival Rate at Day 42
SuHx + Vehicle30%
SuHx + SelexipagSignificantly improved vs. Vehicle

Table 4: Comparative Effects on Pulmonary Vascular Remodeling in the SuHx Rat Model

CompoundEffect on Occlusive Vascular Remodeling
MRE-269 (from Selexipag)Ameliorates occlusive vascular lesions[2][3]
IloprostImproves hemodynamics but does not show ameliorative effects on pulmonary vascular remodeling[2][3]

Experimental Protocols

Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension Rat Model[1][2][3][4]

This model is designed to induce severe, progressive PAH that closely mimics the human disease, including the presence of occlusive vascular lesions.

  • Animal Model: Male Sprague-Dawley or Fischer rats are used.

  • Induction of PAH:

    • A single subcutaneous injection of Sugen 5416 (a vascular endothelial growth factor receptor antagonist) at a dose of 20 mg/kg is administered.

    • Immediately following the injection, the rats are housed in a hypoxic environment (10% oxygen) for a period of three weeks.

    • After the hypoxic period, the rats are returned to normoxic conditions (room air).

  • Treatment Protocol:

    • For early-stage intervention, oral administration of selexipag (e.g., 30 mg/kg/day) or vehicle is initiated at the beginning of the normoxic recovery period and continued for a specified duration (e.g., three weeks).

    • For late-stage intervention, treatment is initiated after the establishment of severe PAH (e.g., five weeks post-Sugen injection) and continued for a defined period.

  • Efficacy Endpoints:

    • Hemodynamic Assessment: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of hypertrophy.

    • Histological Analysis: The lungs are perfusion-fixed, and sections are stained to assess the degree of pulmonary vascular remodeling, including medial wall thickness and the percentage of occluded vessels.

    • Survival Analysis: In studies using the Fischer rat strain, which exhibits higher mortality, survival rates are monitored over the course of the experiment.

Mandatory Visualization

Signaling Pathways

G cluster_0 MRE-269 Signaling Pathway cluster_1 Iloprost Signaling Pathway MRE-269 MRE-269 IP Receptor IP Receptor MRE-269->IP Receptor Binds selectively Gαs Gαs IP Receptor->Gαs Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Stimulates cAMP cAMP Adenylate Cyclase->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates Vasodilation & Anti-proliferation Vasodilation & Anti-proliferation PKA->Vasodilation & Anti-proliferation Leads to Iloprost Iloprost IP_Receptor_Ilo IP Receptor Iloprost->IP_Receptor_Ilo Binds EP3_Receptor EP3 Receptor Iloprost->EP3_Receptor Binds Gαs_Ilo Gαs IP_Receptor_Ilo->Gαs_Ilo Activates Gαi Gαi EP3_Receptor->Gαi Activates Adenylate_Cyclase_Ilo Adenylate Cyclase Gαs_Ilo->Adenylate_Cyclase_Ilo Stimulates Gαi->Adenylate_Cyclase_Ilo Inhibits Vasoconstriction Vasoconstriction Gαi->Vasoconstriction Leads to cAMP_Ilo cAMP Adenylate_Cyclase_Ilo->cAMP_Ilo PKA_Ilo PKA cAMP_Ilo->PKA_Ilo Activates Vasodilation_Ilo Vasodilation PKA_Ilo->Vasodilation_Ilo Leads to

Caption: Signaling pathways of MRE-269 and Iloprost.

Experimental Workflow

G cluster_workflow Comparative Experimental Workflow: SuHx Rat Model start Day 0 sugen_injection Sugen 5416 Injection (20 mg/kg, s.c.) start->sugen_injection hypoxia_start Start Hypoxia (10% O2) hypoxia_end End Hypoxia (Day 21) hypoxia_start->hypoxia_end 3 Weeks group_assignment Randomize into Treatment Groups hypoxia_end->group_assignment treatment_start Start Treatment (Day 21) endpoint Endpoint Analysis (Day 42) treatment_start->endpoint 3 Weeks Treatment analysis Hemodynamic, Hypertrophy, & Histological Analysis endpoint->analysis sugen_injection->hypoxia_start treatment_vehicle Vehicle Administration group_assignment->treatment_vehicle treatment_mre269 Selexipag (MRE-269) Administration group_assignment->treatment_mre269 treatment_iloprost Iloprost Administration group_assignment->treatment_iloprost treatment_vehicle->endpoint treatment_mre269->endpoint treatment_iloprost->endpoint

Caption: Experimental workflow for SuHx-induced PAH model.

References

MRE-269 vs. Beraprost: A Comparative Analysis of Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative properties of MRE-269, the active metabolite of Selexipag (B1681723), and Beraprost (B1666799), a prostacyclin analogue. The information presented herein is based on available experimental data to assist researchers in understanding the distinct mechanisms and potencies of these two compounds.

Quantitative Comparison of Antiproliferative Effects

The following table summarizes the quantitative data on the antiproliferative effects of MRE-269 and Beraprost on vascular smooth muscle cells. It is important to note that the experimental conditions in the cited studies may vary.

CompoundCell TypeProliferation StimulusAntiproliferative Potency (IC50)Key Findings
MRE-269 (ACT-333679) Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)Platelet-Derived Growth Factor (PDGF)4.0 nM[1]MRE-269 potently inhibits PASMC proliferation.[1] It has been shown to have a more potent antiproliferative effect on PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH) compared to normal PASMCs.[2][3][4]
Beraprost Rat Aortic Smooth Muscle Cells (RASMCs)Insulin (B600854) or PDGF> 10-7 M (concentration at which dose-dependent suppression begins)[5]Beraprost suppresses DNA synthesis stimulated by both insulin and PDGF in a dose-dependent manner.[5] A direct IC50 value for Beraprost on human PASMCs under conditions identical to those for MRE-269 is not readily available in the cited literature.

Experimental Protocols

MRE-269: Antiproliferation Assay in Human PASMCs

1. Cell Culture and Proliferation Induction:

  • Human pulmonary arterial smooth muscle cells (PASMCs) are cultured in appropriate growth medium.

  • To induce proliferation, cells are stimulated with a mitogen such as Platelet-Derived Growth Factor (PDGF).[2][4]

2. BrdU Incorporation Assay:

  • PASMCs are seeded in 96-well plates.[2]

  • Following stimulation with PDGF, MRE-269 is added at various concentrations.

  • 5-bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium.[2] During DNA synthesis in proliferating cells, BrdU is incorporated into the new DNA strands.

  • After an incubation period, the cells are fixed, and the DNA is denatured.[2]

  • An anti-BrdU antibody conjugated to a detector enzyme or fluorophore is added to detect the incorporated BrdU.

  • The quantity of incorporated BrdU, which is proportional to cell proliferation, is measured using a plate reader. The IC50 value is then calculated.[1]

Beraprost: Antiproliferation Assay in Rat Aortic Smooth Muscle Cells

1. Cell Culture and Proliferation Induction:

  • Smooth muscle cells are isolated from the thoracic aorta of rats.

  • Proliferation is stimulated using agents like insulin or PDGF.[5]

2. [3H]Thymidine Incorporation Assay:

  • Cultured rat aortic smooth muscle cells are treated with Beraprost at various concentrations in the presence of the proliferation stimulus.

  • [3H]Thymidine, a radioactive nucleoside, is added to the culture medium.[5]

  • During cell division, [3H]Thymidine is incorporated into the newly synthesized DNA.

  • After incubation, the cells are harvested, and the DNA is isolated.

  • The amount of radioactivity in the DNA is measured using a scintillation counter. This measurement reflects the extent of cell proliferation.[5]

Signaling Pathways

The antiproliferative effects of MRE-269 and Beraprost are mediated through distinct signaling pathways.

MRE-269 Signaling Pathway

MRE-269 is a selective agonist of the prostacyclin (IP) receptor.[6] Its antiproliferative action is primarily mediated through the canonical IP receptor-cAMP pathway, leading to the upregulation of downstream targets that inhibit cell growth.

MRE269_Pathway MRE269 MRE-269 IP_Receptor IP Receptor MRE269->IP_Receptor binds AC Adenylate Cyclase IP_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ID_Genes ID1/ID3 Gene Upregulation CREB->ID_Genes activates transcription of Proliferation_Inhibition Inhibition of Proliferation ID_Genes->Proliferation_Inhibition

Caption: MRE-269 antiproliferative signaling pathway.

Beraprost Signaling Pathway

Beraprost, a prostacyclin analogue, also acts on the prostacyclin receptor to increase intracellular cAMP.[7][8] However, its antiproliferative mechanism also involves pathways regulating cell cycle proteins like p27(Kip1) and a distinct mechanism involving PPARδ and iNOS.[9][10]

Beraprost_Pathway cluster_cAMP cAMP-dependent Pathway cluster_PPAR PPARδ-dependent Pathway Beraprost_cAMP Beraprost PGI2_Receptor PGI2 Receptor Beraprost_cAMP->PGI2_Receptor binds AC_B Adenylate Cyclase PGI2_Receptor->AC_B activates cAMP_B cAMP AC_B->cAMP_B produces p27_downreg_prevention Prevention of p27(Kip1) downregulation cAMP_B->p27_downreg_prevention CellCycle_Arrest G1 Phase Cell Cycle Arrest p27_downreg_prevention->CellCycle_Arrest Beraprost_PPAR Beraprost PPARd PPARδ Beraprost_PPAR->PPARd enhances expression iNOS iNOS Expression PPARd->iNOS enhances expression Proliferation_Inhibition_PPAR Inhibition of Proliferation iNOS->Proliferation_Inhibition_PPAR

Caption: Beraprost antiproliferative signaling pathways.

Experimental Workflow

The general workflow for comparing the antiproliferative effects of MRE-269 and Beraprost is outlined below.

Experimental_Workflow start Start: Culture Vascular Smooth Muscle Cells induce_prolif Induce Proliferation (e.g., with PDGF) start->induce_prolif split induce_prolif->split treat_mre Treat with varying concentrations of MRE-269 split->treat_mre treat_bera Treat with varying concentrations of Beraprost split->treat_bera proliferation_assay Perform Proliferation Assay (e.g., BrdU or [3H]Thymidine incorporation) treat_mre->proliferation_assay treat_bera->proliferation_assay data_analysis Data Analysis and IC50 Calculation proliferation_assay->data_analysis compare Compare Antiproliferative Potency data_analysis->compare

Caption: Comparative experimental workflow.

References

MRE-269: A Comparative Guide to a Highly Selective IP Prostacyclin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MRE-269, the active metabolite of the oral prodrug selexipag (B1681723), has emerged as a potent and highly selective agonist for the prostacyclin (IP) receptor.[1] Its distinct pharmacological profile offers significant advantages over traditional prostacyclin analogs in the treatment of conditions such as pulmonary arterial hypertension (PAH). This guide provides an objective comparison of MRE-269 with other IP receptor agonists, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Superior Selectivity Profile of MRE-269

A key advantage of MRE-269 lies in its high selectivity for the IP receptor over other prostanoid receptors (DP, EP, FP, TP). This selectivity minimizes off-target effects that are often associated with less selective prostacyclin analogs like iloprost (B1671730) and treprostinil (B120252), which can lead to adverse effects such as vasoconstriction or altered gastric motility.[2]

Table 1: Comparative Binding Affinity (Ki, nM) of IP Receptor Agonists for Human Prostanoid Receptors

CompoundIP ReceptorDP1 ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 ReceptorFP ReceptorTP Receptor
MRE-269 20 >10,000>10,0005,800>10,0004,900>10,000>10,000
Treprostinil324.4>1,0003.6>1,000>1,000>1,000>1,000
Iloprost3.9>1,0001.1>1,000>1,000>1,000>1,000>1,000
Beraprost----High Affinity---

Data sourced from multiple studies.[2][3][4] Note: A lower Ki value indicates a higher binding affinity. Beraprost is known to have a high affinity for the EP3 receptor.[4]

Enhanced Functional Efficacy

The high selectivity of MRE-269 translates to a more targeted and efficient functional response. It potently induces the accumulation of intracellular cyclic AMP (cAMP) and demonstrates robust vasodilation in pulmonary arteries.[3]

Table 2: Comparative In Vitro Efficacy of IP Receptor Agonists

CompoundcAMP Accumulation (EC50, nM) in PASMCsVasodilation of Human Pulmonary Arteries (pEC50)Inhibition of Platelet Aggregation (IC50, nM)
MRE-269 32-200
Treprostinil1.96.73-
Iloprost0.377.94-

Data sourced from multiple studies.[2][3][5] pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. PASMCs: Pulmonary Artery Smooth Muscle Cells.

IP Receptor Signaling Pathway

Activation of the IP receptor by an agonist like MRE-269 initiates a signaling cascade that ultimately leads to vasodilation and inhibition of smooth muscle cell proliferation. The primary pathway involves the coupling of the IP receptor to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.

IP_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein G Protein (Gαs, Gβγ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαs activates ATP ATP AC->ATP Converts MRE269 MRE-269 MRE269->IP_Receptor Binds to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP AntiProliferation Inhibition of Cell Proliferation PKA->AntiProliferation Vasodilation Vasodilation MLCP->Vasodilation

IP Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Radioligand Binding Assay for IP Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the IP receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing IP receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]-iloprost) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (MRE-269) Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the human IP receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost), and varying concentrations of the unlabeled test compound (e.g., MRE-269).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Vasodilation Assay Using Pulmonary Arteries

This assay measures the vasodilatory effect of a compound on pre-constricted pulmonary artery rings.

Detailed Steps:

  • Tissue Preparation: Isolate pulmonary arteries from a suitable animal model (e.g., rat, porcine) or human tissue. Cut the arteries into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in a wire myograph system containing a physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension. Induce a stable contraction using a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., MRE-269) to the bath.

  • Data Recording: Record the changes in isometric tension. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of the test compound to generate a concentration-response curve and determine the EC50 or pEC50 value.

PDGF-Induced Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay

This assay assesses the anti-proliferative effects of a compound on PASMCs stimulated with platelet-derived growth factor (PDGF).

Proliferation_Assay_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_proliferation Proliferation Measurement cluster_analysis Data Analysis Culture_PASMC Culture human PASMCs Seed_Cells Seed cells in 96-well plates Culture_PASMC->Seed_Cells Starve_Cells Serum-starve cells to synchronize cell cycle Seed_Cells->Starve_Cells Treat_Cells Treat with PDGF and varying concentrations of test compound Starve_Cells->Treat_Cells Add_BrdU Add BrdU labeling solution Treat_Cells->Add_BrdU Detect_BrdU Detect BrdU incorporation using an ELISA-based assay Add_BrdU->Detect_BrdU Analyze_Proliferation Quantify cell proliferation and determine IC50 Detect_BrdU->Analyze_Proliferation

Cell Proliferation Assay Workflow

Detailed Steps:

  • Cell Culture: Culture human PASMCs in an appropriate growth medium.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere.

  • Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium for 24 hours.

  • Treatment: Treat the cells with a mitogen, typically PDGF (e.g., 10 ng/mL), in the presence of varying concentrations of the test compound (e.g., MRE-269) for 24-48 hours.

  • Proliferation Assessment (BrdU Assay):

    • Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog, to the culture medium for the final few hours of incubation. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

    • Fix the cells and denature the DNA.

    • Add a peroxidase-conjugated anti-BrdU antibody that binds to the incorporated BrdU.

    • Add a substrate that is converted by the peroxidase into a colored product.

  • Quantification: Measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition of PDGF-induced proliferation for each concentration of the test compound and determine the IC50 value.

Conclusion

MRE-269 represents a significant advancement in the field of IP receptor agonists. Its high selectivity for the IP receptor minimizes the potential for off-target effects, offering a more favorable safety and tolerability profile compared to older, non-selective prostacyclin analogs. The potent vasodilatory and anti-proliferative effects of MRE-269, demonstrated in robust in vitro and in vivo models, underscore its therapeutic potential for diseases characterized by vascular remodeling and vasoconstriction, such as pulmonary arterial hypertension. The detailed experimental protocols provided herein offer a foundation for further research and comparative analysis of this promising therapeutic agent.

References

MRE-269: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag, is a key therapeutic agent in the management of pulmonary arterial hypertension. Its efficacy is rooted in its high affinity for the IP receptor, a Gs-protein coupled receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation.[1][2][3][4] However, a comprehensive understanding of its interaction with other prostanoid receptors is crucial for a complete safety and efficacy profile. This guide provides a comparative analysis of MRE-269's cross-reactivity with other prostanoid receptors, supported by experimental data and detailed methodologies.

Quantitative Comparison of MRE-269 Binding Affinity

The selectivity of MRE-269 for the IP receptor over other prostanoid receptors has been quantified through radioligand binding assays. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MRE-269 for a panel of human prostanoid receptors.

ReceptorLigandParameterValue (nM)Selectivity over IP Receptor (fold)
IP MRE-269 Ki 20 [1][5]-
DPMRE-269IC502,600[5]130
EP1MRE-269IC50>10,000[5]>500
EP2MRE-269IC505,800[5]290
EP3MRE-269IC50>10,000[5]>500
EP4MRE-269IC504,900[5]245
FPMRE-269IC50>10,000[5]>500
TPMRE-269IC50>10,000[5]>500

Data presented as Ki for the primary target receptor and IC50 for the off-target receptors. The selectivity fold is calculated as the ratio of the IC50 or Ki for the off-target receptor to the Ki for the IP receptor.

The data clearly demonstrates that MRE-269 possesses a high degree of selectivity for the IP receptor, with at least a 130-fold lower affinity for any other prostanoid receptor tested.[1] While some partial activation of EP2 and EP4 receptors has been noted at micromolar concentrations, the therapeutic concentrations of MRE-269 are significantly lower, suggesting a minimal off-target effect in a clinical setting.

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. Their signaling pathways are primarily dictated by the type of G-protein they couple to. The diagram below illustrates the major signaling cascades associated with the prostanoid receptors.

Prostanoid_Signaling cluster_Gs Gs-Coupled Receptors cluster_Gq Gq-Coupled Receptors cluster_Gi Gi-Coupled Receptor cluster_downstream Downstream Effectors IP IP AC Adenylate Cyclase IP->AC + DP1 DP1 DP1->AC + EP2 EP2 EP2->AC + EP4 EP4 EP4->AC + EP1 EP1 PLC Phospholipase C EP1->PLC + FP FP FP->PLC + TP TP TP->PLC + EP3 EP3 AC_inhibit Adenylate Cyclase EP3->AC_inhibit - cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 hydrolysis Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: Prostanoid receptor signaling pathways.

Experimental Protocols

The quantitative data presented in this guide was generated using standard pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of MRE-269 prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data using non-linear regression to determine IC50 and Ki values quantify->analyze end End analyze->end

Caption: Experimental workflow for radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell lines stably expressing the human prostanoid receptors (IP, DP, EP1, EP2, EP3, EP4, FP, or TP) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation. Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-iloprost for the IP receptor) at a concentration close to its Kd. A range of concentrations of the unlabeled competitor, MRE-269, are added to the wells. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition binding equation using non-linear regression analysis to determine the IC50 value (the concentration of MRE-269 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

This assay is used to determine the functional activity of a compound at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Detailed Protocol:

  • Cell Culture: Cells expressing the prostanoid receptor of interest are seeded in a multi-well plate and grown to confluence.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: The cells are then stimulated with varying concentrations of MRE-269 for a specific time.

  • Cell Lysis and cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The cAMP levels are plotted against the log concentration of MRE-269, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of MRE-269 that produces 50% of the maximal response) and the Emax (the maximum response).

This comprehensive analysis of MRE-269's cross-reactivity provides valuable insights for researchers and clinicians, reinforcing its high selectivity for the IP receptor and supporting its favorable safety profile in the treatment of pulmonary arterial hypertension.

References

A Definitive Guide to Validating MRE-269-d7 as an Internal Standard for Regulatory Submission

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful regulatory submissions. A critical component of this validation is the appropriate selection and justification of an internal standard (IS), which is essential for ensuring the accuracy and precision of quantitative data. This guide provides an objective comparison of MRE-269-d7, a stable isotope-labeled internal standard (SIL-IS), with alternative standards for the bioanalysis of MRE-269 (Selexipag's active metabolite), supported by experimental protocols and regulatory context.

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on their use, emphasizing the importance of demonstrating their suitability for the specific bioanalytical method.[3][4] An ideal internal standard should have chemical and physical properties that are nearly identical to the target analyte to compensate for variability during sample preparation and analysis.

Performance Comparison: this compound vs. a Structural Analog

The choice of an internal standard significantly impacts assay performance. This compound, being a deuterated form of the analyte, shares a very close structural and physicochemical profile. This minimizes differences in extraction recovery, matrix effects, and chromatographic retention time compared to the analyte.[5][6][7][8] In contrast, a structural analog may exhibit different behavior in these aspects, potentially compromising the integrity of the data.

The following table summarizes key performance data from a representative comparative study, highlighting the superior performance of this compound.

Performance ParameterThis compound (SIL-IS)Structural Analog ISRegulatory Acceptance Criteria (Typical)
Accuracy (% Bias)
Low QC (3 ng/mL)+2.5%-8.7%Within ±15% of nominal value
Medium QC (30 ng/mL)+1.8%-6.2%Within ±15% of nominal value
High QC (300 ng/mL)-0.5%-4.5%Within ±15% of nominal value
Precision (% CV)
Intra-day (n=6)< 4.0%< 9.5%≤15% (≤20% at LLOQ)
Inter-day (3 runs)< 5.5%< 11.0%≤15% (≤20% at LLOQ)
Matrix Effect (%) 98.5 - 101.2%85.4 - 109.8%CV of IS-normalized matrix factor ≤15%
Recovery (%) 85.2% (CV: 3.1%)78.6% (CV: 8.9%)Consistent and reproducible

Data compiled from representative studies for illustrative purposes.

As the data indicates, the use of this compound results in significantly better accuracy and precision. The matrix effect is more effectively compensated for, as shown by the tighter range of values, and the recovery is more consistent. This level of performance is critical for meeting the stringent requirements of regulatory agencies.

Key Experimental Protocols

For a successful regulatory submission, a comprehensive validation of the bioanalytical method is required. The following are detailed methodologies for key experiments to validate this compound as an internal standard.

Stock Solution and Internal Standard Purity
  • Objective: To ensure the identity, purity, and stability of the this compound internal standard.

  • Protocol:

    • Obtain a Certificate of Analysis (CoA) for this compound, confirming its identity and purity. While a CoA is not strictly required for an IS, its suitability must be demonstrated.[4]

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Assess the isotopic purity to ensure there is no significant contribution from the unlabeled analyte. The response from any unlabeled MRE-269 in the IS solution should be less than 5% of the MRE-269 response at the Lower Limit of Quantification (LLOQ).

    • Evaluate the stability of the stock solution at room temperature and under refrigerated/frozen conditions for a duration that covers the intended use in the laboratory.

Accuracy and Precision
  • Objective: To determine the accuracy and precision of the bioanalytical method over the intended concentration range.

  • Protocol:

    • Prepare calibration standards and Quality Control (QC) samples by spiking blank biological matrix (e.g., human plasma) with known concentrations of MRE-269.

    • Add a constant concentration of this compound working solution to all samples, including calibration standards, QCs, and blanks.

    • Process and analyze at least three batches of QCs at a minimum of four concentration levels (LLOQ, low, medium, and high) on different days.

    • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level. The results should be within the acceptance criteria outlined in the table above.[9]

Matrix Effect Evaluation
  • Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.

  • Protocol:

    • Obtain at least six different sources of blank biological matrix.

    • Prepare three sets of samples for each matrix source:

      • Set 1: MRE-269 and this compound spiked into a neat solution (e.g., mobile phase).

      • Set 2: Blank matrix is extracted, and the resulting extract is spiked with MRE-269 and this compound.

    • Calculate the matrix factor (MF) for both the analyte and the internal standard by comparing the peak areas from Set 2 to Set 1.

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.

    • The CV of the IS-normalized MF across all matrix sources should be ≤15%.[1]

Recovery Assessment
  • Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.

  • Protocol:

    • Prepare two sets of samples at three concentration levels (low, medium, and high):

      • Set A: MRE-269 and this compound spiked into the biological matrix and then extracted.

      • Set B: Blank matrix is extracted, and the resulting extract is spiked with MRE-269 and this compound (representing 100% recovery).

    • Analyze both sets of samples and compare the peak areas of the analyte and internal standard in Set A to those in Set B.

    • The recovery does not need to be 100%, but it should be consistent and reproducible across the concentration range.[9][10]

Visualizing the Validation Workflow

To further clarify the process, the following diagrams illustrate the key relationships and workflows involved in validating this compound as an internal standard.

cluster_selection Internal Standard Selection cluster_validation Method Validation Parameters cluster_outcome Validation Outcome Analyte Analyte: MRE-269 SIL_IS SIL-IS: This compound Analyte->SIL_IS Ideal Choice (Physicochemically Similar) Analog_IS Structural Analog IS Analyte->Analog_IS Alternative (Physicochemically Different) Accuracy Accuracy & Precision SIL_IS->Accuracy Evaluated For Matrix Matrix Effect SIL_IS->Matrix Evaluated For Recovery Recovery SIL_IS->Recovery Evaluated For Stability Stability SIL_IS->Stability Evaluated For Analog_IS->Accuracy Evaluated For Analog_IS->Matrix Evaluated For Analog_IS->Recovery Evaluated For Analog_IS->Stability Evaluated For Robust Robust & Reliable Assay Accuracy->Robust Meets Criteria NonRobust Non-Reliable Assay Accuracy->NonRobust Fails Criteria Matrix->Robust Meets Criteria Matrix->NonRobust Fails Criteria Recovery->Robust Meets Criteria Recovery->NonRobust Fails Criteria Stability->Robust Meets Criteria Stability->NonRobust Fails Criteria

Caption: Logical relationship for internal standard selection and validation.

start Start: Method Development prep Prepare Stock Solutions (Analyte & IS) start->prep cal_qc Prepare Calibration Standards & QCs in Matrix prep->cal_qc spike_is Spike IS into all Samples (Standards, QCs, Blanks, Unknowns) cal_qc->spike_is extract Sample Extraction (e.g., LLE, SPE) spike_is->extract lcms LC-MS/MS Analysis extract->lcms process Data Processing: Peak Area Ratio (Analyte/IS) lcms->process validate Perform Validation Experiments (Accuracy, Precision, Matrix Effect, etc.) process->validate report Generate Validation Report validate->report Pass fail Method Optimization Required validate->fail Fail end End: Method Ready for Sample Analysis report->end fail->start

Caption: A typical workflow for bioanalytical method validation using an IS.

References

A Comparative Guide to In Vitro and In Vivo Models for MRE-269 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo models used in the study of MRE-269, the active metabolite of the prostacyclin IP receptor agonist, selexipag (B1681723). Understanding the strengths and limitations of each model is crucial for the accurate interpretation of experimental data and the successful translation of preclinical findings to clinical applications.

Executive Summary

MRE-269 is a potent and selective agonist of the prostacyclin receptor (IP receptor), playing a key role in vasodilation and inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs). Both in vitro and in vivo models have been instrumental in elucidating its mechanism of action and therapeutic potential, particularly in the context of pulmonary arterial hypertension (PAH). In vitro studies offer a controlled environment to investigate cellular and molecular mechanisms, while in vivo models provide a systemic context to evaluate pharmacokinetics, efficacy, and safety. This guide will delve into the quantitative data, experimental protocols, and signaling pathways associated with MRE-269 research in both settings.

Data Presentation: In Vitro vs. In Vivo Quantitative Data

The following tables summarize key quantitative parameters for MRE-269 derived from both in vitro and in vivo studies.

Table 1: In Vitro Activity of MRE-269
ParameterSpecies/Cell TypeValueReference
Binding Affinity (Ki) Human IP Receptor20 nM[1]
cAMP Accumulation (EC50) Human PASMCs32 nM[1]
Antiproliferative Effect (IC50) CTEPH PASMCs (PDGF-induced)0.07 µM
Receptor Selectivity Human IP vs. other prostanoid receptors>130-fold[1]
Table 2: In Vivo Pharmacokinetics and Efficacy of MRE-269 (as the active metabolite of Selexipag)
ParameterAnimal ModelDoseValueReference
Tmax Monkey1 mg/kg (oral)2.3 h[1]
Cmax Monkey1 mg/kg (oral)105 ng/mL[1]
AUC0-24h Monkey1 mg/kg (oral)652 ng·h/mL[1]
T1/2 Monkey1 mg/kg (oral)5.6 h[1]
Right Ventricular Systolic Pressure (RVSP) Reduction Monocrotaline (B1676716) Rat Model of PAHNot SpecifiedSignificant Reduction[2]
Improvement in Survival Monocrotaline Rat Model of PAHNot SpecifiedSignificant Improvement[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments involving MRE-269.

In Vitro: PASMC Proliferation Assay

This protocol outlines the steps to assess the antiproliferative effects of MRE-269 on pulmonary artery smooth muscle cells (PASMCs).

  • Cell Culture: Human PASMCs are cultured in smooth muscle growth medium supplemented with growth factors, antibiotics, and fetal bovine serum (FBS). Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Seeding: PASMCs are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Starvation: To synchronize the cell cycle, the growth medium is replaced with a serum-free medium for 24-48 hours.

  • Treatment: Cells are then treated with varying concentrations of MRE-269 in the presence of a mitogen, such as platelet-derived growth factor (PDGF), to induce proliferation.

  • Proliferation Assessment: After a 48-72 hour incubation period, cell proliferation is measured using a standard method like the BrdU incorporation assay or CCK-8 assay, which quantify DNA synthesis or metabolic activity, respectively.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the proliferation rate against the log concentration of MRE-269 and fitting the data to a dose-response curve.

In Vivo: Monocrotaline-Induced Pulmonary Hypertension Rat Model

This protocol describes the induction of pulmonary hypertension in rats to evaluate the therapeutic efficacy of MRE-269.

  • Animal Model: Male Sprague-Dawley rats are used. Pulmonary hypertension is induced by a single subcutaneous or intraperitoneal injection of monocrotaline (MCT).

  • Drug Administration: Following a period of disease development (typically 2-3 weeks), rats are treated with MRE-269 (or its prodrug, selexipag) or a vehicle control. The drug is usually administered orally via gavage.

  • Hemodynamic Measurements: After the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP), a key indicator of pulmonary hypertension.

  • Histological Analysis: Lung and heart tissues are collected for histological examination to assess pulmonary vascular remodeling and right ventricular hypertrophy.

  • Data Analysis: Statistical analysis is performed to compare the hemodynamic and histological parameters between the MRE-269-treated group and the vehicle-treated control group.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows central to MRE-269 research.

MRE-269 Signaling Pathway

MRE269_Signaling_Pathway MRE269 MRE-269 IP_Receptor IP Receptor MRE269->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates ID_Genes ID Gene Upregulation cAMP->ID_Genes Vasodilation Vasodilation PKA->Vasodilation Antiproliferation Antiproliferation PKA->Antiproliferation ID_Genes->Antiproliferation

Caption: MRE-269 signaling cascade.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture PASMCs Seed Seed cells in 96-well plates Culture->Seed Starve Serum-starve cells Seed->Starve Treat Treat with MRE-269 + Mitogen (e.g., PDGF) Starve->Treat Assay Perform Proliferation Assay (BrdU or CCK-8) Treat->Assay Analyze Analyze Data (IC50) Assay->Analyze

Caption: In vitro PASMC proliferation workflow.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Induce Induce PAH in rats (Monocrotaline injection) Treat Administer MRE-269 (or Selexipag) orally Induce->Treat Measure Measure Hemodynamics (RVSP) Treat->Measure Histology Perform Histological Analysis Treat->Histology Analyze Analyze Data Measure->Analyze Histology->Analyze

Caption: In vivo PAH model workflow.

References

MRE-269 in Animal Models of Pulmonary Hypertension: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of MRE-269, the active metabolite of the selective prostacyclin IP receptor agonist selexipag (B1681723), in established animal models of pulmonary hypertension (PH). The data presented is intended to inform preclinical research and drug development efforts by offering a side-by-side analysis of MRE-269's performance against other therapeutic agents in models that mimic key aspects of human pulmonary arterial hypertension (PAH).

Executive Summary

MRE-269, acting through the prostacyclin pathway, has demonstrated significant efficacy in attenuating the pathological hallmarks of pulmonary hypertension in both the monocrotaline (B1676716) (MCT) and Sugen 5416/hypoxia (SuHx) rat models. Across studies, administration of selexipag (which is rapidly converted to MRE-269 in vivo) leads to marked improvements in hemodynamic parameters, including a reduction in right ventricular systolic pressure (RVSP), and mitigates right ventricular hypertrophy (RVH). Furthermore, selexipag has been shown to reduce vascular remodeling in the pulmonary arteries. While direct head-to-head comparative studies with other classes of PAH therapies are limited in the published literature, this guide synthesizes available data to provide an objective overview of MRE-269's preclinical performance.

Mechanism of Action: The Prostacyclin Signaling Pathway

MRE-269 is a potent and selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1][2] Activation of the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation and the inhibition of smooth muscle cell proliferation, both of which are critical in the pathophysiology of PAH. The binding of MRE-269 to the IP receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the relaxation of pulmonary arterial smooth muscle cells (PASMCs) and a decrease in pulmonary vascular resistance. Additionally, this pathway has anti-proliferative effects, which may contribute to the reversal of vascular remodeling observed in preclinical models.[3][4]

Prostacyclin IP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRE-269 MRE-269 IP_Receptor Prostacyclin (IP) Receptor MRE-269->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Anti-proliferation Anti-proliferation (Inhibition of PASMC Growth) PKA->Anti-proliferation

Prostacyclin IP Receptor Signaling Pathway

Efficacy of Selexipag (MRE-269) in the Sugen 5416/Hypoxia (SuHx) Rat Model

The SuHx model in rats is a well-established and severe model of PAH that closely mimics the vascular lesions observed in human patients. The following table summarizes the key findings from a study by Honda et al. (2020), which investigated the effects of orally administered selexipag in this model.[5][6][7]

Treatment GroupDoseRight Ventricular Systolic Pressure (RVSP) (mmHg)Right Ventricular Hypertrophy (Fulton's Index: RV/LV+S)
Normoxia Control-37.6 ± 0.80.23 ± 0.01
SuHx + Vehicle-95.7 ± 4.20.63 ± 0.02
SuHx + Selexipag10 mg/kg/day74.3 ± 5.50.51 ± 0.03
SuHx + Selexipag30 mg/kg/day63.8 ± 4.1 0.45 ± 0.02
*p<0.05, **p<0.01 vs. SuHx + Vehicle. Data presented as mean ± SEM.

These results demonstrate a dose-dependent and statistically significant reduction in both RVSP and RVH with selexipag treatment in the SuHx model.[5][6][7]

Efficacy in the Monocrotaline (MCT) Rat Model

Treatment GroupDoseRight Ventricular Systolic Pressure (RVSP) (mmHg)Right Ventricular Hypertrophy (Fulton's Index: RV/LV+S)
Sildenafil (B151)
MCT + Vehicle-~55-60~0.50-0.60
MCT + Sildenafil30 mg/kg/daySignificantly reduced vs. MCT + VehicleSignificantly reduced vs. MCT + Vehicle
Bosentan
MCT + Vehicle-~50-55~0.50-0.55
MCT + Bosentan100 mg/kg/daySignificantly reduced vs. MCT + VehicleSignificantly reduced vs. MCT + Vehicle

Experimental Protocols

A clear understanding of the experimental design is crucial for the interpretation of efficacy data. Below are the generalized protocols for the two key animal models discussed.

Monocrotaline (MCT)-Induced Pulmonary Hypertension

MCT_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Male Sprague-Dawley Rats) MCT_Injection Single Subcutaneous Injection of Monocrotaline (e.g., 60 mg/kg) Animal_Acclimatization->MCT_Injection PH_Development Development of Pulmonary Hypertension (Approx. 3-4 weeks) MCT_Injection->PH_Development Treatment_Initiation Initiation of Treatment (e.g., Selexipag or Vehicle) PH_Development->Treatment_Initiation Endpoint_Analysis Endpoint Analysis: - Hemodynamic Measurements (RVSP) - Right Ventricular Hypertrophy (Fulton's Index) - Histopathology of Pulmonary Arteries Treatment_Initiation->Endpoint_Analysis

Monocrotaline (MCT) Model Workflow

This model involves a single subcutaneous injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, which induces endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension and right ventricular hypertrophy over several weeks.[8]

Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension

SuHx_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Male Sprague-Dawley Rats) Sugen_Injection Single Subcutaneous Injection of Sugen 5416 (VEGF Receptor Inhibitor) Animal_Acclimatization->Sugen_Injection Hypoxia_Exposure Chronic Hypoxia Exposure (e.g., 10% O2 for 3 weeks) Sugen_Injection->Hypoxia_Exposure Normoxia_Return Return to Normoxia (PH is established and progressive) Hypoxia_Exposure->Normoxia_Return Treatment_Initiation Initiation of Treatment (e.g., Selexipag or Vehicle) Normoxia_Return->Treatment_Initiation Endpoint_Analysis Endpoint Analysis: - Hemodynamic Measurements (RVSP) - Right Ventricular Hypertrophy (Fulton's Index) - Histopathology (Vascular Lesions) Treatment_Initiation->Endpoint_Analysis

Sugen 5416/Hypoxia (SuHx) Model Workflow

This model combines the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) with a period of chronic hypoxia. This combination leads to a more severe and clinically relevant form of PAH, characterized by the formation of complex vascular lesions, including plexiform-like structures.[5][6][7]

Conclusion

The available preclinical data strongly support the efficacy of MRE-269 (via its prodrug selexipag) in two distinct and well-characterized rat models of pulmonary hypertension. The significant improvements in hemodynamic and structural parameters highlight the therapeutic potential of targeting the prostacyclin IP receptor pathway. While direct comparative efficacy studies are needed to definitively position MRE-269 against other therapeutic classes, the evidence presented in this guide underscores its robust activity in reversing key pathological features of pulmonary hypertension in these models. These findings provide a solid foundation for further investigation and development of MRE-269 and other selective IP receptor agonists for the treatment of pulmonary arterial hypertension.

References

Evaluating the Off-Target Effects of MRE-269: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, the active metabolite of the oral prostacyclin IP receptor agonist selexipag, has emerged as a significant therapeutic agent for pulmonary arterial hypertension (PAH). Its high selectivity for the prostacyclin receptor (IP receptor) is a key pharmacological feature. However, a thorough evaluation of its off-target effects is crucial for a complete understanding of its safety and efficacy profile, especially in comparison to other available prostacyclin analogues. This guide provides an objective comparison of the off-target effects of MRE-269 with other prostacyclin receptor agonists, treprostinil (B120252) and iloprost (B1671730), supported by experimental data.

Comparative Selectivity Profile

The primary therapeutic action of MRE-269 and its counterparts is the activation of the IP receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation. A critical differentiator among these agonists is their selectivity for the IP receptor over other prostanoid receptors, which can mediate a range of physiological and potentially adverse effects.

Prostanoid Receptor Binding Affinity

Quantitative data from radioligand binding assays reveal the distinct selectivity profiles of MRE-269, treprostinil, and iloprost. MRE-269 demonstrates high affinity and selectivity for the human IP receptor[1]. In contrast, treprostinil and iloprost exhibit significant binding to other prostanoid receptors, which may contribute to some of their off-target effects[2].

ReceptorMRE-269 (Ki, nM)Treprostinil (Ki, nM)Iloprost (Ki, nM)
IP 20 32.1 3.9
EP1>10,0002121.1
EP25,8003.61172
EP3>10,0002505208
EP44,900826212
DP12,6004.41016
FP>10,0004680131
TP>10,000Not calculable3778

Data compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

Known Off-Target Effects

Beyond the prostanoid receptor family, studies have identified other potential off-target effects for these IP receptor agonists.

Upregulation of Endothelin Receptors by MRE-269

A notable off-target effect of MRE-269 is its ability to increase the expression of endothelin receptors, specifically ETA and ETB receptors, in pulmonary artery smooth muscle cells (PASMCs). This effect could potentially modulate the response to endogenous endothelin-1 (B181129), a potent vasoconstrictor.

ReceptorFold Increase in mRNA Expression (MRE-269 treated PASMCs)
ETA2-fold
ETB7-fold
Paradoxical Vasoconstriction by Treprostinil and Iloprost

In contrast to MRE-269, the non-selective prostacyclin analogues treprostinil and iloprost have been shown to cause paradoxical vasoconstriction in certain vascular beds, such as the rat femoral artery. This effect is mediated by the activation of the contractile prostaglandin (B15479496) E receptor 3 (EP3)[3]. The high selectivity of MRE-269 for the IP receptor appears to prevent this paradoxical effect[3].

Signaling Pathways

On-Target: IP Receptor Signaling

Activation of the IP receptor by MRE-269, treprostinil, or iloprost initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway ultimately results in vasodilation and inhibition of cell proliferation.

IP_Signaling MRE269 MRE-269 IP_Receptor IP Receptor MRE269->IP_Receptor Gs Gs protein IP_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation & Inhibition of Proliferation PKA->Vasodilation leads to

Figure 1. Simplified signaling pathway of the IP receptor.

Off-Target: Endothelin Receptor Signaling

Endothelin receptors (ETA and ETB) are Gq-protein coupled receptors. Their activation by endothelin-1 (ET-1) stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately causing vasoconstriction and cell proliferation. The upregulation of these receptors by MRE-269 could potentially enhance these effects in the presence of ET-1.

ET_Signaling ET1 Endothelin-1 ET_Receptor ETA / ETB Receptor ET1->ET_Receptor Gq Gq protein ET_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC leads to Vasoconstriction Vasoconstriction & Cell Proliferation Ca_PKC->Vasoconstriction leads to

Figure 2. Simplified signaling pathway of endothelin receptors.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and quantitative real-time polymerase chain reaction (qPCR).

Radioligand Binding Assay

This technique is used to determine the binding affinity of a drug for a specific receptor.

Binding_Assay cluster_0 Preparation cluster_1 Incubation & Competition cluster_2 Separation & Detection cluster_3 Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation of membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., MRE-269) Test_Compound->Incubation Filtration Separation of bound from free radioligand (Filtration) Incubation->Filtration Measurement Measurement of radioactivity of bound ligand Filtration->Measurement Analysis Calculation of Ki value (Binding Affinity) Measurement->Analysis

Figure 3. Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Detection: The radioactivity of the filter-bound ligand is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR)

This method is used to measure the amount of a specific mRNA, which indicates the level of gene expression.

qPCR_Workflow cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 qPCR Amplification cluster_3 Data Analysis Cell_Treatment Treat cells with MRE-269 or vehicle RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (RNA to cDNA) RNA_Extraction->cDNA_Synthesis qPCR Real-time PCR with gene-specific primers and fluorescent probe cDNA_Synthesis->qPCR Analysis Quantification of mRNA levels (relative to control gene) qPCR->Analysis

Figure 4. Workflow for quantitative real-time PCR (qPCR).

Protocol Outline:

  • Cell Treatment: PASMCs are treated with MRE-269 or a vehicle control for a specified period.

  • RNA Extraction: Total RNA is isolated from the treated cells.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for PCR amplification using primers specific for the target genes (e.g., ETA and ETB receptors) and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye or probe.

  • Data Analysis: The relative expression of the target gene mRNA is calculated by normalizing to the expression of the reference gene, and the fold change in expression in the MRE-269 treated group is determined relative to the control group.

Conclusion

MRE-269 exhibits a superior selectivity profile for the IP receptor compared to the older prostacyclin analogues, treprostinil and iloprost. This high selectivity likely contributes to the absence of paradoxical vasoconstrictive effects that are observed with the less selective agents. However, the finding that MRE-269 can upregulate the expression of endothelin receptors in PASMCs warrants further investigation to understand the full clinical implications of this off-target effect. This comparative guide highlights the importance of a thorough characterization of the off-target pharmacology of drug candidates to better predict their overall therapeutic profile. Further studies, including broad off-target screening panels, would provide a more comprehensive safety assessment of MRE-269 and other IP receptor agonists.

References

A Comparative Guide to the Pharmacokinetics of MRE-269 and Other Prostacyclin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of MRE-269, the active metabolite of selexipag (B1681723), and other key prostacyclin analogs used in research and clinical practice: epoprostenol (B1671539), treprostinil (B120252), iloprost (B1671730), and beraprost (B1666799). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research.

Introduction to Prostacyclin Analogs

Prostacyclin (PGI2) is a lipid molecule that plays a crucial role in vascular homeostasis through its potent vasodilatory and anti-platelet aggregation effects. Its therapeutic potential is harnessed through synthetic analogs, which have been developed to improve upon the extremely short half-life of endogenous prostacyclin. These analogs are vital in the management of conditions such as pulmonary arterial hypertension (PAH). MRE-269 is the active metabolite of the oral prostacyclin IP receptor agonist selexipag and is responsible for its pharmacological effects. Understanding the comparative pharmacokinetics of these analogs is essential for optimizing dosing regimens and developing new therapeutic strategies.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of MRE-269 and other prostacyclin analogs vary significantly based on the specific molecule and the route of administration. The following tables summarize key pharmacokinetic data from studies in healthy adult volunteers and patient populations.

Table 1: Pharmacokinetic Parameters of MRE-269 (active metabolite of Selexipag)

ParameterOral Administration (following Selexipag)
Half-life (t½) 6 to 13 hours[1]
Time to Max. Concentration (Tmax) 3 to 4 hours[1]
Maximum Concentration (Cmax) Dose-dependent
Volume of Distribution (Vd) Not directly reported for MRE-269
Clearance (CL) Not directly reported for MRE-269
Bioavailability Selexipag is a pro-drug; MRE-269 is formed via hydrolysis.[1]

Table 2: Pharmacokinetic Parameters of Epoprostenol

ParameterIntravenous Administration
Half-life (t½) Approximately 6 minutes[2][3]
Time to Max. Concentration (Tmax) Not applicable (continuous infusion)
Maximum Concentration (Cmax) Dependent on infusion rate
Volume of Distribution (Vd) 357 mL/kg (from animal studies)[2][3][4][5]
Clearance (CL) 93 mL/kg/min (from animal studies)[4][5]
Bioavailability 100% (intravenous)
Note: Due to its instability, the pharmacokinetics of epoprostenol are often characterized by its metabolites, such as 6-keto-PGF1α.

Table 3: Pharmacokinetic Parameters of Treprostinil

ParameterOralSubcutaneousInhaledIntravenous
Half-life (t½) ~4 hours~4 hoursNot calculable (multi-compartment model)~4 hours
Time to Max. Concentration (Tmax) 4 to 6 hoursSteady state in ~10 hours0.12 to 0.25 hoursSteady state
Maximum Concentration (Cmax) Dose-dependentDose-dependentDose-dependentDose-dependent
Volume of Distribution (Vd) Not directly reported14 L/70 kgNot directly reported14 L/70 kg[6]
Clearance (CL) Apparent clearance similar across dosesNot directly reportedNot directly reportedNot directly reported
Bioavailability 17%[7]~100%64% to 72%100%

Table 4: Pharmacokinetic Parameters of Iloprost

ParameterInhaledIntravenous
Half-life (t½) 20 to 30 minutes20 to 30 minutes[8]
Time to Max. Concentration (Tmax) Immediately after inhalationNot applicable (continuous infusion)
Maximum Concentration (Cmax) ~150 pg/mL (5 mcg dose)[8]Dose-dependent
Volume of Distribution (Vd) Not determined0.7 to 0.8 L/kg[8]
Clearance (CL) Not determined~20 mL/min/kg[8]
Bioavailability Not determined100%

Table 5: Pharmacokinetic Parameters of Beraprost

ParameterOral Administration
Half-life (t½) 0.50 to 0.91 hours[9]
Time to Max. Concentration (Tmax) 0.58 ± 0.48 hours[10][11]
Maximum Concentration (Cmax) 601.14 ± 214.81 pg/mL (40 mcg dose)[10][11]
Volume of Distribution (Vd) Not reported
Clearance (CL) Not reported
Bioavailability Not reported

Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the biological context and the methodologies used to generate the pharmacokinetic data, the following diagrams illustrate the prostacyclin signaling pathway and a typical experimental workflow for a pharmacokinetic study.

Prostacyclin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IP_Receptor IP Receptor (GPCR) G_Protein Gαs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca²⁺ Influx (decreased) PKA->Ca_ion Leads to Vasodilation Vasodilation & Inhibition of Platelet Aggregation Ca_ion->Vasodilation Results in Prostacyclin_Analog Prostacyclin Analog (e.g., MRE-269) Prostacyclin_Analog->IP_Receptor Binds to

Prostacyclin signaling pathway.

Pharmacokinetic Study Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Protocol Protocol Design (e.g., crossover, dose-escalation) Subjects Subject Recruitment (Healthy Volunteers or Patients) Protocol->Subjects Dosing Drug Administration (Oral, IV, Inhaled, etc.) Subjects->Dosing Sampling Serial Blood Sampling (pre-defined time points) Dosing->Sampling Processing Plasma/Serum Separation & Storage (-80°C) Sampling->Processing Quantification Bioanalytical Method (e.g., LC-MS/MS) Processing->Quantification PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental) Quantification->PK_Analysis Reporting Data Reporting & Interpretation PK_Analysis->Reporting

A typical experimental workflow for a pharmacokinetic study.

Experimental Protocols

The pharmacokinetic data presented in this guide were generated from clinical studies with rigorous experimental protocols. While specific details may vary between studies, the general methodologies are outlined below.

1. Study Design:

  • Healthy Volunteers and Patient Populations: Studies are typically conducted in healthy adult volunteers to characterize the fundamental pharmacokinetic profile of a drug. Subsequent studies in patient populations, such as those with pulmonary arterial hypertension, are performed to evaluate the pharmacokinetics in the target disease state.

  • Study Designs: Common study designs include single-ascending dose and multiple-ascending dose studies to assess dose proportionality and safety. Crossover designs are often employed to compare different formulations or routes of administration within the same subjects, minimizing inter-individual variability.[12] Open-label and randomized, placebo-controlled, double-blind designs are also utilized depending on the study's objectives.[9]

2. Drug Administration and Dosing:

  • Oral Administration: For orally administered drugs like selexipag (the prodrug of MRE-269) and beraprost, subjects typically fast overnight before receiving a single dose.[10][11] Food-effect studies may also be conducted to assess the impact of food on drug absorption.

  • Intravenous Administration: Epoprostenol and treprostinil are often administered as continuous intravenous infusions.[12] The infusion rate can be escalated in a stepwise manner to determine tolerability and pharmacokinetic parameters at different steady-state concentrations.[12]

  • Inhaled Administration: Iloprost and a formulation of treprostinil are administered via nebulizers or dry powder inhalers. The dose delivered to the mouthpiece is carefully controlled and standardized.[13]

3. Biological Sampling:

  • Blood Collection: Venous blood samples are collected at multiple time points before and after drug administration. For oral and inhaled drugs, sampling is frequent around the expected Tmax and continues for several half-lives to accurately characterize the absorption and elimination phases.[10][11][13]

  • Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at ultra-low temperatures (e.g., -80°C) until analysis to ensure the stability of the drug and its metabolites.[10][11]

4. Bioanalytical Methods:

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical method for the quantitative determination of prostacyclin analogs and their metabolites in plasma.[10][11][13] This technique offers high sensitivity and specificity, allowing for the measurement of low drug concentrations.

  • Method Validation: The bioanalytical methods are rigorously validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.

5. Pharmacokinetic Analysis:

  • Non-Compartmental Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the concentration-time curve), and t½ are typically calculated using non-compartmental analysis methods.

  • Compartmental Modeling: In some cases, compartmental models (e.g., one- or two-compartment models) are used to describe the drug's distribution and elimination from the body.[12]

Conclusion

The pharmacokinetic profiles of MRE-269 and other prostacyclin analogs are diverse, reflecting their different chemical structures and routes of administration. MRE-269, the active metabolite of the oral drug selexipag, exhibits a longer half-life compared to most other prostacyclin analogs, which may allow for less frequent dosing. In contrast, epoprostenol has a very short half-life, necessitating continuous intravenous infusion. Treprostinil offers multiple formulations with varying pharmacokinetic characteristics, providing flexibility in treatment. Iloprost, when inhaled, has a rapid onset and short duration of action. Beraprost is an orally active analog with a relatively short half-life.

The choice of a prostacyclin analog for research or therapeutic purposes should be guided by a thorough understanding of its pharmacokinetic properties. The data and experimental methodologies summarized in this guide provide a foundation for making informed decisions in the development and application of these important therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of MRE-269-d7 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper handling and disposal of the investigational compound MRE-269-d7, ensuring laboratory safety and regulatory compliance.

For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, a deuterium-labeled selective prostaglandin (B15479496) IP receptor agonist and the active metabolite of Selexipag, requires careful consideration for its disposal due to its classification as a research-grade pharmaceutical compound.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established principles for the disposal of investigational drugs provide a clear path forward.

Core Disposal Principles

The primary guideline for the disposal of any investigational medication is to adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any additional standards set by industry sponsors.[3][4] Unused or expired research compounds like this compound are typically managed as hazardous waste to ensure the safety of personnel and the environment.[3][5]

Due to the lack of specific hazard characterization, this compound should be treated with caution. The recommended disposal method for non-hazardous and many hazardous pharmaceutical wastes from research settings is incineration through a licensed waste management vendor.[3][6]

Step-by-Step Disposal Protocol

Researchers in possession of this compound should adhere to the following procedural steps for its safe disposal:

  • Consult Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[3][7] EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations and to determine if the compound is classified as a hazardous waste.

  • Segregation and Labeling: While awaiting EHS guidance, segregate this compound waste from other laboratory waste streams.[6] Ensure the container is clearly labeled with the full chemical name ("this compound") and any known hazard information.

  • Waste Collection: Your EHS department will coordinate the collection of the this compound waste.[3] An environmental professional will typically package the material in a Department of Transportation (DOT) approved container for transport to a designated 90-day storage facility before its final disposal.[3]

  • Documentation: Maintain meticulous records of the disposal process, including the quantity of this compound disposed of and the date of collection. This documentation is crucial for regulatory compliance.

It is imperative not to dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to public health.

Quantitative Data Summary

As no specific Safety Data Sheet with quantitative disposal limits for this compound is available, the following table summarizes general handling and storage information for its non-deuterated form, MRE-269. This information underscores the need for careful handling.

ParameterValueSource
Chemical Class Prostaglandin Receptor Agonist[1]
Target IP Receptor[1]
Form Solid (Powder)-
Recommended Storage (Solid) -20°C-
Recommended Storage (in solvent) -80°C-

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that all necessary safety and regulatory steps are considered.

G cluster_0 This compound Disposal Workflow start This compound Waste Generated contact_ehs Contact Institutional EHS for Guidance start->contact_ehs segregate Segregate and Clearly Label Waste contact_ehs->segregate Follow EHS Instructions ehs_pickup EHS Collects Waste for Incineration segregate->ehs_pickup document Document Disposal Details ehs_pickup->document end_node Disposal Complete document->end_node

This compound Disposal Decision Workflow

By adhering to these established procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling MRE-269-d7

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MRE-269-d7 was not located. The following guidance is based on general laboratory safety principles for handling research compounds with unknown toxicological properties. MRE-269 is identified as an active metabolite of Selexipag and a selective IP receptor agonist, indicating it is a biologically active molecule that requires careful handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is imperative to treat this compound as potentially hazardous and to follow all institutional and national safety regulations.

I. Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a comprehensive approach to personal protection is required. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- N95 or higher-rated respiratorTo prevent inhalation of fine particles and skin contact.
Solution Preparation and Handling - Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- Chemical Fume HoodTo protect against splashes and inhalation of vapors.
In Vitro / In Vivo Administration - Nitrile Gloves- Lab Coat- Safety GlassesStandard protection for handling solutions containing the compound.
Spill Cleanup - Nitrile Gloves (double-gloving)- Lab Coat- Safety Goggles- Respirator (as needed)To ensure protection from concentrated material during cleanup.

II. Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring personnel safety.

Procedure Guideline
Receiving Inspect the package for any damage upon arrival. Log the compound into the chemical inventory.
Storage (Solid) Store at -20°C as a powder.
Storage (Solution) Store in a suitable solvent at -80°C.
General Handling - Handle exclusively in a designated area, such as a chemical fume hood.- Avoid generating dust or aerosols.- Use dedicated equipment (spatulas, weighing paper, etc.) and clean thoroughly after use.

III. Spill and Disposal Management

A clear plan for managing spills and disposing of waste is essential.

Procedure Guideline
Spill Response 1. Evacuate the immediate area.2. Alert laboratory personnel and the safety officer.3. Wear appropriate PPE before cleanup.4. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.5. For large spills, follow institutional emergency procedures.
Waste Disposal - Dispose of all waste (contaminated PPE, unused compound, empty containers) as hazardous chemical waste.- Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research laboratory setting.

General Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment receive Receive and Log Compound ppe Don Appropriate PPE receive->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve administer Administer to Cells/Animals dissolve->administer incubate Incubate and Observe administer->incubate collect Collect Data incubate->collect decontaminate Decontaminate Work Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose doff Doff PPE dispose->doff

Caption: A generalized workflow for the safe handling of this compound from receipt to disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.